5-Methoxy-1H-benzimidazole-2-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFSGALQLLEBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211385 | |
| Record name | 5-Methoxy-2-aminobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6232-91-3 | |
| Record name | 5-Methoxy-2-aminobenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-2-aminobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methoxy-2-aminobenzimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E86FT9YPC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-1H-benzimidazole-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Methoxy-1H-benzimidazole-2-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines its physicochemical characteristics, experimental protocols for its synthesis, and its role in relevant biological pathways.
Core Chemical Properties
This compound is a stable, solid organic compound. Its core structure consists of a benzimidazole scaffold with a methoxy group at the 5-position and an amine group at the 2-position.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 6232-91-3 | [1] |
| Molecular Formula | C₈H₉N₃O | [1] |
| Molecular Weight | 163.18 g/mol | [1] |
| Appearance | Brown to Dark Brown Solid | - |
| Boiling Point | 400.6 ± 37.0 °C (Predicted) | - |
| Density | 1.344 ± 0.06 g/cm³ (Predicted) | - |
| pKa | 10.33 ± 0.10 (Predicted) | - |
| Solubility | Slightly soluble in DMSO and Methanol | - |
| InChI | 1S/C8H9N3O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11) | [1] |
| InChIKey | FXFSGALQLLEBJD-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(N2)N | [1] |
Synthesis and Experimental Protocols
The synthesis of 2-aminobenzimidazoles, such as this compound, is a well-established process in organic chemistry.[2] A common and effective method involves the cyclization of an o-phenylenediamine derivative with cyanogen bromide.[3]
Experimental Protocol: Synthesis via Cyclization
This protocol details the synthesis of this compound from 4-methoxy-o-phenylenediamine.
Materials:
-
4-methoxy-o-phenylenediamine
-
Cyanogen bromide (Caution: Highly toxic)
-
Aqueous sodium carbonate solution
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 4-methoxy-o-phenylenediamine in water.
-
Addition of Cyanogen Bromide: While stirring vigorously, carefully and slowly add an equimolar amount of cyanogen bromide to the suspension. (Safety Note: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of cyanogen bromide).
-
Reaction Progression: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: Once the reaction is complete, neutralize the reaction mixture with an aqueous sodium carbonate solution until it is slightly alkaline. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by filtration and wash it with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.
Biological Activity and Signaling Pathways
The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, antiproliferative, and anti-inflammatory properties.[4][5]
Inhibition of NOD1 Signaling Pathway
Recent studies have identified 2-aminobenzimidazole derivatives as selective inhibitors of Nucleotide-binding oligomerization domain-containing protein 1 (NOD1).[6] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response by recognizing bacterial peptidoglycans.[6] Upon activation, NOD1 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines.[6]
The diagram below illustrates the signaling pathway of NOD1 and the potential point of inhibition by 2-aminobenzimidazole derivatives.
Applications in Drug Development
The unique chemical structure and biological activity of this compound and its derivatives make them valuable starting points for drug discovery programs. Its role as an intermediate in the synthesis of proton pump inhibitors like omeprazole highlights its industrial relevance.[7] Furthermore, the potential to modulate the immune system through NOD1 inhibition opens up new avenues for the development of novel anti-inflammatory agents.[6] The antiparasitic and antioxidant properties of related benzimidazoles also suggest a broad therapeutic potential for this class of compounds.[8]
References
- 1. 5-Methoxy-2-aminobenzimidazole | C8H9N3O | CID 80384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Biological Activity of 5-Methoxy-1H-benzimidazole-2-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of derivatives based on the 5-Methoxy-1H-benzimidazole-2-ylamine core structure. This class of compounds has garnered interest in medicinal chemistry due to the versatile pharmacological potential of the benzimidazole scaffold. This document consolidates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.
Core Biological Activities and Quantitative Data
Derivatives of the 5-methoxy-1H-benzimidazole scaffold have been investigated for a range of biological activities, primarily focusing on antimicrobial and anticancer properties. While research specifically on this compound derivatives is emerging, related structures provide valuable insights into their potential.
Antimicrobial Activity
The benzimidazole core is a well-established pharmacophore in antimicrobial agents. The introduction of a 5-methoxy group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with microbial targets.
Table 1: Antifungal Activity of 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methoxy-1H-benzimidazole
| Compound | Fungal Strain | MIC (μg/mL) |
| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methoxy-1H-benzimidazole | Candida albicans | >100 |
| Saccharomyces cerevisiae | >100 |
MIC: Minimum Inhibitory Concentration
Table 2: Antimicrobial Activity of 5-methoxy-2-(5-substituted-1H-benzimidazol-2-yl)-phenol Derivatives
| Compound | Bacterial/Fungal Strain | Inhibition Zone (mm) |
| 5-methoxy-2-(5-H-1H-benzimidazol-2-yl)-phenol | Staphylococcus aureus | 12 |
| Escherichia coli | 10 | |
| Candida albicans | 11 | |
| 5-methoxy-2-(5-methyl-1H-benzimidazol-2-yl)-phenol | Staphylococcus aureus | 14 |
| Escherichia coli | 12 | |
| Candida albicans | 13 |
Anticancer Activity
The structural similarity of the benzimidazole ring to purine bases allows for interaction with various biological macromolecules, making it a promising scaffold for the development of anticancer agents. While specific data for this compound derivatives is limited, a related compound, (N-(4-methoxyphenyl)methylene]-1H-benzimidazol-2-amine, has shown cytotoxic effects.
Table 3: Anticancer Activity of (N-(4-methoxyphenyl)methylene]-1H-benzimidazol-2-amine
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| (N-(4-methoxyphenyl)methylene]-1H-benzimidazol-2-amine | HeLa (Cervical Cancer) | 22.57[1] |
| PC3 (Prostate Cancer) | >50[1] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the evaluation of benzimidazole derivatives.
Synthesis of 5-Methoxy-1H-benzimidazole Derivatives
The synthesis of the 5-methoxy-1H-benzimidazole core typically starts from 4-methoxy-o-phenylenediamine.
General Procedure for the Synthesis of 2-Substituted-5-methoxy-1H-benzimidazoles:
-
A mixture of 4-methoxy-o-phenylenediamine (1 mmol) and a substituted aldehyde or carboxylic acid (1 mmol) is refluxed in a suitable solvent, such as ethanol or a mixture of ethanol and water, often in the presence of an acid or a condensing agent.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 2-substituted-5-methoxy-1H-benzimidazole.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.[2][3][4]
Protocol for Broth Microdilution MIC Assay:
-
Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[2][4]
-
Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).[3]
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[3]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[5][6][7][8]
Protocol for MTT Assay:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[7]
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).[5]
-
Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Visualizations: Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and logical relationships in the study of these compounds.
Caption: General synthesis workflow for this compound derivatives.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from related benzimidazole structures, suggests potential for significant antimicrobial and anticancer activities. Further research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives of this specific core structure. Key areas for future investigation include:
-
Expansion of the derivative library: Synthesizing a diverse set of N-substituted and 2-amino functionalized derivatives to establish a clear structure-activity relationship (SAR).
-
Broad-spectrum biological screening: Evaluating the synthesized compounds against a wider panel of bacterial, fungal, and cancer cell lines.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In vivo efficacy and toxicity studies: Assessing the therapeutic potential and safety profile of the most promising lead compounds in animal models.
This technical guide serves as a foundational resource to stimulate and guide future research efforts in harnessing the therapeutic potential of this compound derivatives.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. benchchem.com [benchchem.com]
- 5. researchtweet.com [researchtweet.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-1H-benzimidazole-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the heterocyclic compound 5-Methoxy-1H-benzimidazole-2-ylamine. This document outlines the standard experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). While specific quantitative data for this compound is not publicly available in the searched literature, this guide offers the methodological framework for its acquisition and interpretation, referencing established techniques for analogous benzimidazole derivatives.
Introduction
This compound (CAS No. 6232-91-3) is a substituted benzimidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The benzimidazole scaffold is a key component in numerous pharmaceuticals. A thorough spectroscopic characterization is the cornerstone of chemical analysis, ensuring the identity, purity, and structural integrity of the synthesized compound before its use in further research and development.
Spectroscopic Data Summary
While direct experimental spectra for this compound were not found in the available literature, the following tables are structured to present the expected data based on the analysis of similar benzimidazole compounds. These tables serve as a template for researchers to populate with their own experimental findings.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Technique | Solvent | Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| ¹H NMR | DMSO-d₆ | NH₂ protons: Broad singlet. NH proton: Broad singlet, typically downfield. Aromatic protons: Signals corresponding to the three protons on the benzene ring, with splitting patterns determined by their substitution. Methoxy protons (-OCH₃): Singlet, typically around 3.8 ppm. |
| ¹³C NMR | DMSO-d₆ | C2 (imidazole ring): Typically the most downfield carbon in the heterocyclic ring. Aromatic carbons: Six distinct signals for the benzene ring carbons, with chemical shifts influenced by the methoxy and imidazole substituents. Methoxy carbon (-OCH₃): Signal typically around 55 ppm. |
Table 2: Infrared (IR) Spectroscopy Data
| Technique | Sample Preparation | Expected Vibrational Frequencies (cm⁻¹) |
| FT-IR | KBr Pellet or ATR | N-H stretching (amine and imidazole): Broad bands in the region of 3100-3500 cm⁻¹. C-H stretching (aromatic and methyl): Signals around 2850-3100 cm⁻¹. C=N stretching (imidazole ring): Characteristic absorption around 1620-1650 cm⁻¹. C-O stretching (methoxy group): Strong absorption in the 1200-1275 cm⁻¹ region (asymmetric) and 1000-1075 cm⁻¹ (symmetric). Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region. |
Table 3: Mass Spectrometry (MS) Data
| Technique | Ionization Method | Expected m/z Values and Fragmentation Pattern |
| MS | Electron Impact (EI) or Electrospray Ionization (ESI) | Molecular Ion (M⁺): Expected at m/z 163.18, corresponding to the molecular weight of C₈H₉N₃O.[1] Major Fragments: Loss of methyl radical (-CH₃), methoxy radical (-OCH₃), and fragmentation of the imidazole ring. |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Solvent | Expected λmax (nm) |
| Ethanol or Methanol | Benzimidazole derivatives typically exhibit absorption maxima between 240-250 nm and 270-290 nm, corresponding to π-π* transitions within the aromatic system.[2][3] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for benzimidazoles as it can effectively dissolve the sample and allow for the observation of exchangeable N-H protons.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the expected chemical shift range (typically 0-14 ppm).
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.
-
-
Instrumentation: An FT-IR spectrometer equipped with a suitable detector (e.g., DTGS) is used.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
3.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight) is used.
-
Data Acquisition:
-
ESI-MS: The sample solution is introduced into the ion source, where it is nebulized and ionized. The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
EI-MS: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
-
Data Processing: The mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z).
3.4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading in the range of 0.1 to 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm). The instrument will automatically subtract the absorbance of the blank.
-
-
Data Processing: The resulting spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is reported.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
References
The 5-Methoxy-1H-benzimidazole-2-ylamine Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery. Among the various substituted benzimidazoles, the 5-Methoxy-1H-benzimidazole-2-ylamine core has emerged as a particularly interesting starting point for the development of novel therapeutic agents. The presence of the 2-amino group provides a key vector for chemical modification, while the 5-methoxy group can influence the molecule's physicochemical properties and target interactions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this promising scaffold, with a focus on oncology, infectious diseases, and neuroprotection.
Synthesis of the this compound Core and Its Derivatives
The synthesis of the this compound core typically begins with 4-methoxy-o-phenylenediamine. A common and efficient method involves the reaction of this diamine with cyanogen bromide. This electrophilic cyclization reaction proceeds to yield the desired 2-amino-5-methoxybenzimidazole.
An alternative route to a related precursor, 2-mercapto-5-methoxybenzimidazole, involves the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide. This mercapto derivative can then be further functionalized. For instance, it is a key intermediate in the synthesis of the proton pump inhibitor omeprazole[1].
Derivatization of the this compound scaffold can be achieved through various synthetic strategies. The 2-amino group is a versatile handle for introducing a wide range of substituents via N-acylation, N-alkylation, and condensation reactions to form Schiff bases or hydrazones. These modifications allow for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with specific biological targets.
Therapeutic Applications and Biological Activities
Derivatives of the 5-methoxy-1H-benzimidazole scaffold have demonstrated significant potential across multiple therapeutic areas. The following sections highlight key findings in oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Activity
The benzimidazole scaffold is a well-established pharmacophore in the design of anticancer agents. Derivatives of 5-methoxy-1H-benzimidazole have shown promise as inhibitors of various protein kinases, enzymes that play a crucial role in cancer cell proliferation, survival, and metastasis.
One study investigated a series of 2-amidobenzimidazole derivatives as inhibitors of protein kinase CK1δ, a key regulator of cellular processes often dysregulated in cancer[2]. While the unsubstituted benzimidazole derivative showed good activity, the introduction of a 5-methoxy group was found to reduce the inhibitory activity, suggesting that steric or electronic factors at this position can significantly influence target engagement[2]. However, other substitutions on the benzimidazole ring, such as a cyano group at the 5-position, led to compounds with nanomolar potency[2].
In another study, novel 1H-benzo[d]imidazole-benzylidenebenzohydrazide hybrids were synthesized and evaluated as multi-kinase inhibitors. Several of these compounds exhibited excellent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range[3]. These derivatives demonstrated inhibitory activity against key kinases such as EGFR, HER2, and CDK2[3].
The table below summarizes the anticancer activity of selected benzimidazole derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| 17 | - | 6.27 | CK1δ | [2] |
| 23 | - | 0.0986 | CK1δ | [2] |
| 6c | Multiple | 7.82 - 10.21 | EGFR, HER2, CDK2 | [3] |
| 6h | Multiple | < 30 | EGFR, HER2, CDK2, AURKC | [3] |
| 6i | Multiple | < 30 | EGFR, HER2, CDK2, mTOR | [3] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The benzimidazole scaffold has been extensively explored for its antibacterial and antifungal properties.
A study on new benzimidazole derivatives bearing five-membered heterocyclic moieties showed that some of the synthesized compounds exhibited good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[4]. Another study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives identified compounds with potent antibacterial activity against Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible and -resistant Staphylococcus aureus (MSSA and MRSA), with MIC values as low as 2 µg/mL[5]. Some of these compounds also displayed significant antifungal activity against Candida albicans and Aspergillus niger[5].
The following table summarizes the antimicrobial activity of selected benzimidazole derivatives.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4k | Candida albicans | 8 | [5] |
| 4k | Aspergillus niger | 16 | [5] |
| 1d | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | [5] |
| 2d | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | [5] |
| 3s | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | [5] |
| 4b | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | [5] |
Neuroprotective Effects
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss. There is growing evidence that compounds with antioxidant and anti-inflammatory properties can offer neuroprotection. Benzimidazole derivatives, particularly those with hydroxy and methoxy substitutions, have shown promise in this area.
One study investigated new benzimidazole arylhydrazones as potential multi-target drugs for Parkinson's disease. The results indicated that the incorporation of hydroxy and methoxy groups in the arylhydrazone moiety enhanced the neuroprotective activity[6]. Dihydroxy-substituted compounds, in particular, demonstrated robust neuroprotective and antioxidant effects in a model of 6-hydroxydopamine-induced neurotoxicity[6].
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in the synthesis and evaluation of this compound derivatives, Graphviz diagrams are provided below.
Caption: General workflow for the synthesis and development of drugs based on the this compound scaffold.
Caption: Simplified signaling pathway showing the inhibition of a receptor tyrosine kinase by a 5-Methoxy-1H-benzimidazole derivative.
Experimental Protocols
This section provides generalized methodologies for the synthesis and biological evaluation of this compound derivatives, based on commonly employed procedures in the cited literature.
General Procedure for the Synthesis of 2-Amino-5-methoxy-1H-benzimidazole
To a solution of 4-methoxy-o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or methanol, cyanogen bromide (1.1 equivalents) is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. Purification is typically achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
General Procedure for In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized benzimidazole derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
General Procedure for In Vitro Antimicrobial Activity (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: The synthesized benzimidazole derivatives are dissolved in DMSO to prepare stock solutions and then serially diluted in broth in 96-well microtiter plates.
-
Inoculation: The standardized inoculum is added to each well containing the serially diluted compounds.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of new drugs. Its synthetic accessibility and the ease of derivatization at the 2-amino position allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. The encouraging results observed in the areas of oncology, infectious diseases, and neuroprotection underscore the therapeutic potential of this scaffold. Further exploration of the structure-activity relationships of its derivatives, guided by molecular modeling and a deeper understanding of their mechanisms of action, is warranted to unlock the full potential of this privileged core in the development of next-generation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 2-Aminobenzimidazoles: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its synthetic accessibility and the ability to readily modify its structure have made it a focal point for drug discovery efforts across various therapeutic areas. This technical guide provides an in-depth exploration of the medicinal chemistry of 2-aminobenzimidazoles, encompassing their synthesis, structure-activity relationships, mechanisms of action, and diverse pharmacological applications.
Core Synthesis Strategies
The construction of the 2-aminobenzimidazole core can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and scale of the reaction. A common and industrially viable method involves the cyclization of ortho-phenylenediamine with cyanamide.[1][2] Another classical approach utilizes cyanogen bromide for the ring closure of ortho-phenylenediamine.[1] More contemporary methods include cobalt-catalyzed aerobic oxidative cyclization of 2-aminoanilines with isonitriles, offering a facile route to substituted 2-aminobenzimidazoles.[3][4] Phosphorus oxychloride has also been employed to mediate the cyclization of (2-aminophenyl)urea substrates.[5]
A general workflow for the synthesis of 2-aminobenzimidazole derivatives is depicted below:
Therapeutic Applications and Structure-Activity Relationships (SAR)
2-Aminobenzimidazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. The following sections detail their applications in these areas, supported by quantitative data and SAR insights.
Anticancer Activity
The structural similarity of the benzimidazole nucleus to purine has made it a key pharmacophore in the development of anticancer agents.[6][7] Derivatives of 2-aminobenzimidazole have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
Kinase Inhibition:
2-Aminobenzimidazole derivatives have emerged as potent inhibitors of several kinase families. For instance, they have been shown to target receptor tyrosine kinases (RTKs), which are overexpressed in many aggressive cancers.[6][8] One study identified 2-amidobenzimidazole derivatives as novel inhibitors of protein kinase CK1δ, with one compound exhibiting nanomolar potency (IC50 = 98.6 nM).[9] The structure-activity relationship for these CK1δ inhibitors revealed that a (1H-pyrazol-3-yl)-acetyl moiety on the 2-amino group and a 5-cyano substituent on the benzimidazole ring were advantageous for activity.[9] Furthermore, a series of 2-aminobenzimidazole-based compounds were designed as potent and selective p38α MAP kinase inhibitors with excellent in vivo efficacy in a rat collagen-induced arthritis model.[10]
| Compound Class | Target Kinase | Key Substituents for Activity | IC50 Range | Reference |
| 2-Amidobenzimidazoles | CK1δ | (1H-pyrazol-3-yl)-acetyl at 2-amino, 5-cyano on benzimidazole | 98.6 nM - 6.27 µM | [9] |
| 2-(Aminomethyl)benzimidazoles | Tyrosine Kinases | Varies | Not specified | [6][8] |
| 2-Aminobenzimidazoles | p38α MAP Kinase | Varies | Low nanomolar | [10] |
The general mechanism of action for 2-aminobenzimidazole-based tyrosine kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[8]
Antimicrobial Activity
The emergence of multidrug-resistant bacteria poses a significant global health threat, driving the search for novel antibiotics. 2-Aminobenzimidazoles have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[11] A library of 2-aminobenzimidazole small molecules demonstrated antibiotic activity against multidrug-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[11] Furthermore, certain 2-aminobenzimidazole derivatives act as adjuvants, potentiating the activity of Gram-positive selective antibiotics against Gram-negative bacteria by disrupting the outer membrane.[12]
| Organism | Compound Type | Activity | Reference |
| MRSA | 2-Aminobenzimidazole derivatives | Antibiotic | [11] |
| A. baumannii | 2-Aminobenzimidazole derivatives | Antibiotic | [11] |
| Klebsiella pneumoniae | 2-Aminobenzimidazole adjuvant | Potentiates clarithromycin (MIC lowered from 512 to 2 µg/mL) | [12] |
| A. baumannii | 2-Aminobenzimidazole adjuvant | Potentiates clarithromycin (MIC lowered from 32 to 2 µg/mL) | [12] |
Antiviral Activity
2-Aminobenzimidazole derivatives have also been explored for their antiviral properties. A series of 2-substituted 5,6-dichlorobenzimidazole ribonucleosides were synthesized and evaluated for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[13] Notably, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) was active against HCMV with an IC50 of 2.9 µM, while its 2-bromo analog (BDCRB) showed a four-fold increase in activity without a significant rise in cytotoxicity.[13] The mechanism for some antiviral benzimidazoles involves the allosteric inhibition of viral RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication.[14]
| Virus | Compound | IC50 | Reference |
| HCMV | TCRB | 2.9 µM | [13] |
| HCMV | BDCRB | ~0.7 µM | [13] |
| HSV-1 | TCRB | 102 µM | [13] |
| Hepatitis C Virus (replicon) | Compound A | 0.35 µM | [14] |
digraph "antiviral_moa" { graph [splines=ortho, nodesep=0.4, size="7.6,4", dpi=72]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [color="#5F6368", penwidth=1.0];"RdRP" [label="Viral RNA-Dependent\nRNA Polymerase (RdRP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Viral_RNA" [label="Viral RNA\nTemplate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "NTPs" [label="NTPs", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "New_RNA" [label="New Viral RNA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Replication" [label="Viral Replication", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibitor" [label="2-Aminobenzimidazole\nAllosteric Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Block" [shape=point, style=invis];
"Viral_RNA" -> "RdRP"; "NTPs" -> "RdRP"; "RdRP" -> "New_RNA" [label=" Synthesis"]; "New_RNA" -> "Replication"; "Inhibitor" -> "Block" [arrowhead=none]; "Block" -> "RdRP" [label=" Allosteric\nInhibition", style=dashed, arrowhead=tee, color="#EA4335"]; }
Antimalarial Activity
The rise of drug-resistant Plasmodium falciparum necessitates the development of new antimalarial agents. A series of 2-aminobenzimidazoles featuring a phenol moiety have been identified as potent antimalarials.[15] The most potent compound in this series, with a 4,5-dimethyl substituted phenol, exhibited an IC50 value of 6.4 ± 0.5 nM against the P. falciparum 3D7 strain and was also effective against chloroquine and artemisinin-resistant strains.[15] These compounds demonstrated low cytotoxicity against human cells.[15]
| P. falciparum Strain | Compound Substituent | IC50 | Reference |
| 3D7 | 4,5-dimethyl phenol | 6.4 ± 0.5 nM | [15] |
| 3D7 | Unspecified phenol | 42 ± 4 nM | [15] |
| 3D7 | Unspecified phenol | 43 ± 2 nM | [15] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. While specific, step-by-step protocols are often found within the supplementary information of research articles, a general procedure for the synthesis of a 2-aminobenzimidazole derivative and a common biological assay are outlined below.
General Synthesis of N-substituted 2-Aminobenzimidazoles
A widely used method for preparing N-substituted 2-aminobenzimidazoles involves the reaction of o-phenylenediamine with an isothiocyanate to form a thiourea intermediate, followed by cyclization.
Step 1: Formation of the Thiourea Intermediate To a solution of o-phenylenediamine in a suitable solvent (e.g., ethanol), an equimolar amount of the desired isothiocyanate is added. The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting thiourea derivative is often isolated by filtration or evaporation of the solvent.
Step 2: Cyclization to the 2-Aminobenzimidazole The isolated thiourea is suspended in a solvent such as ethanol or methanol. A desulfurizing agent, for example, mercuric oxide or a carbodiimide, is added, and the mixture is refluxed for several hours.[3] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove inorganic salts, and the filtrate is concentrated. The crude product is then purified by recrystallization or column chromatography to yield the desired N-substituted 2-aminobenzimidazole.
In Vitro Kinase Inhibition Assay
The inhibitory activity of 2-aminobenzimidazole derivatives against a specific kinase is commonly determined using an in vitro kinase assay.
Protocol Outline:
-
Reagents and Materials: Recombinant kinase, substrate peptide or protein, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
The test compounds are serially diluted in assay buffer to create a range of concentrations.
-
The kinase, substrate, and test compound are pre-incubated in a microplate well for a defined period.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C).
-
The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.
Conclusion
The 2-aminobenzimidazole scaffold continues to be a highly valuable framework in medicinal chemistry. Its versatile synthesis and the wide array of biological activities exhibited by its derivatives underscore its importance in the quest for new therapeutic agents. The ongoing exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and more effective drugs for a range of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. Preparation of 2-aminopyridoimidazoles and 2-aminobenzimidazoles via phosphorus oxychloride-mediated cyclization of aminoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of potent and selective 2-aminobenzimidazole-based p38alpha MAP kinase inhibitors with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The chemical synthesis and antibiotic activity of a diverse library of 2-aminobenzimidazole small molecules against MRSA and multidrug-resistant A. baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 5-Methoxy Substituted Benzimidazoles: A Deep Dive into Structure-Activity Relationships
For Immediate Release
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Among its numerous derivatives, those bearing a 5-methoxy substitution have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 5-methoxy substituted benzimidazoles, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, serves as a versatile template for drug design.[3] Its structural similarity to natural purines allows it to interact with various biological targets.[4] The introduction of a methoxy group at the 5-position of the benzimidazole ring has been shown to significantly influence the molecule's electronic and lipophilic properties, thereby modulating its biological activity.[5]
Anticancer Activity: A Primary Focus
A substantial body of research has focused on the anticancer potential of 5-methoxy benzimidazole derivatives. These compounds have demonstrated efficacy against a range of cancer cell lines, often through mechanisms involving apoptosis induction and cell cycle arrest.[4]
A notable SAR study highlighted that benzimidazole derivatives with a 3,4,5-trimethoxy phenyl group at the N-1 position and tertiary sulfonyl groups exhibited potent antiproliferative activity.[4] For instance, one such compound displayed IC50 values ranging from 1.02 µM to 5.40 µM against MGC-803, PC-3, and MCF-7 cell lines, surpassing the efficacy of the standard drug 5-FU.[4]
Furthermore, hybridization of the 5-methoxy benzimidazole scaffold with other bioactive moieties, such as flavonoids, has yielded promising results. A series of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives were synthesized and evaluated for their antitumor activity.[6] Among these, compound 15 (7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one) demonstrated the most potent antiproliferative activity with IC50 values of 20.47 ± 2.07 µM (MGC-803), 43.42 ± 3.56 µM (MCF-7), 35.45 ± 2.03 µM (HepG-2), and 23.47 ± 3.59 µM (MFC).[6] This compound was found to arrest the cell cycle at the G1 phase and induce apoptosis in a dose-dependent manner.[6]
The following table summarizes the anticancer activity of selected 5-methoxy substituted benzimidazole derivatives:
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| 1 | N-1 (3,4,5-trimethoxy phenyl), tertiary sulfonyl group | MGC-803 | 1.02 - 5.40 | [4] |
| 1 | N-1 (3,4,5-trimethoxy phenyl), tertiary sulfonyl group | PC-3 | 1.02 - 5.40 | [4] |
| 1 | N-1 (3,4,5-trimethoxy phenyl), tertiary sulfonyl group | MCF-7 | 1.02 - 5.40 | [4] |
| 15 | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MGC-803 | 20.47 ± 2.07 | [6] |
| 15 | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MCF-7 | 43.42 ± 3.56 | [6] |
| 15 | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | HepG-2 | 35.45 ± 2.03 | [6] |
| 15 | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MFC | 23.47 ± 3.59 | [6] |
| 14c | N-alkylation with 1-(2-chloroethyl)-4-methylpiperazine | MDA-MB-231 | 24.78 ± 1.02 | [7] |
Table 1: Anticancer activity of selected 5-methoxy substituted benzimidazole derivatives.
A key mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[8] Certain 5-methoxy substituted derivatives have shown potent inhibitory activity, surpassing that of the standard drug combretastatin A4.[8] Molecular docking studies have further elucidated the binding interactions of these compounds with target proteins like estrogen receptor alpha (ERα), a key player in breast cancer pathogenesis.[7]
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant microorganisms presents a global health crisis, necessitating the development of novel antimicrobial agents.[9] 5-Methoxy substituted benzimidazoles have emerged as a promising class of compounds in this arena, exhibiting activity against a range of bacteria and fungi.[10]
SAR studies have revealed that substitutions at various positions of the benzimidazole ring significantly impact antimicrobial potency. For instance, a series of novel 5-methoxy-2-mercapto benzimidazole derivatives showed moderate to high antibacterial activity against Escherichia coli and Enterobacter cloacae.[10] Another study demonstrated that electron-withdrawing substituents on the benzimidazole scaffold enhanced antibacterial potency, while electron-donating groups favored antifungal and antioxidant effects.
The following table summarizes the antimicrobial activity of selected 5-methoxy substituted benzimidazole derivatives:
| Compound | Modification | Microorganism | Activity/MIC | Reference |
| 1-4, 10, 13 | N- and S-alkylation of 5-methoxy-2-mercapto benzimidazole | Enterobacter cloacae | Potent at 100 µg/ml | [10] |
| 12, 13 | N- and S-alkylation of 5-methoxy-2-mercapto benzimidazole | Aspergillus niger | Highest antifungal activity | [10] |
| SS5, SS15 | Thioether-linked N-aryl acetamides | Mycobacterium tuberculosis H37Rv | Moderately active | |
| Nitro/Chloro analogues | Thioether-linked N-aryl acetamides | Various bacteria | MICs comparable to ampicillin | |
| Methoxy/Ethoxy analogues | Thioether-linked N-aryl acetamides | Various fungi | Strong fungicidal activity |
Table 2: Antimicrobial activity of selected 5-methoxy substituted benzimidazole derivatives.
The proposed mechanism for the antibacterial action of benzimidazoles involves their competition with purines, leading to the inhibition of bacterial protein and nucleic acid synthesis.[2]
Anti-inflammatory Activity: Targeting Key Enzymes
Benzimidazole derivatives also exhibit significant anti-inflammatory properties by interacting with key enzymes and receptors involved in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[5] The position and nature of substituents on the benzimidazole ring are crucial for determining the anti-inflammatory activity.[11]
A study on 2-phenyl-substituted benzimidazoles revealed that a methoxy substitution at the R5 position favors the inhibition of 5-lipoxygenase.[5] Another study showed that a compound with a methoxy moiety at R1 exhibited potent anti-inflammatory activity with a 384-fold selectivity for COX-2 over COX-1 inhibition.[5]
The following table summarizes the anti-inflammatory activity of selected 5-methoxy substituted benzimidazole derivatives:
| Compound | Modification | Target | Selectivity/Activity | Reference |
| R=H, R1=methoxy | Methoxy at R1 | COX-2 | 384-fold selectivity over COX-1 | [5] |
| R5=methoxy | Methoxy at R5 | 5-lipoxygenase | Favorable inhibition | [5] |
Table 3: Anti-inflammatory activity of selected 5-methoxy substituted benzimidazole derivatives.
Experimental Protocols: A Glimpse into the Methodology
The synthesis and evaluation of 5-methoxy substituted benzimidazoles involve a series of well-defined experimental procedures.
General Synthesis of 5-Methoxy-2-mercapto Benzimidazole Derivatives
A common synthetic route involves the reaction of 5-methoxy-2-mercaptobenzimidazole with various electrophiles.[10] For instance, new derivatives can be synthesized through N- and S-alkylation or by the Mannich reaction.[10] The purity of the synthesized compounds is typically confirmed by melting point and thin-layer chromatography (TLC), while their structures are established using spectral analyses such as FTIR, 1H NMR, and CHN analysis.[10]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The absorbance of the resulting formazan product is proportional to the number of living cells. Cancer cell lines are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, the MTT solution is added, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[7]
In Vitro Antimicrobial Activity Assay (Well Diffusion Method)
The antimicrobial activity of the compounds is frequently assessed using the well diffusion method.[10][12] In this technique, agar plates are uniformly inoculated with the test microorganism. Wells are then made in the agar, and a specific concentration of the test compound is added to each well. The plates are incubated, and the diameter of the zone of inhibition around each well is measured. A larger zone of inhibition indicates greater antimicrobial activity. Standard antibacterial and antifungal drugs are used as positive controls for comparison.[10][12]
Conclusion and Future Directions
The 5-methoxy substituted benzimidazole scaffold is a highly promising platform for the development of new therapeutic agents with diverse biological activities. The structure-activity relationship studies discussed herein provide a roadmap for the rational design of more potent and selective compounds. Future research should focus on optimizing the substitutions on the benzimidazole ring to enhance target specificity and reduce potential off-target effects. The exploration of novel hybrid molecules incorporating the 5-methoxy benzimidazole core with other pharmacophores could also lead to the discovery of multifunctional drugs with improved therapeutic profiles. Further in vivo studies and clinical trials are warranted to translate the promising in vitro results into tangible clinical benefits.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Potential Therapeutic Avenues of the 2-Aminobenzimidazole Scaffold: A Technical Guide for Drug Discovery
Disclaimer: This technical guide explores the potential therapeutic targets of the 2-aminobenzimidazole scaffold, a core structure in medicinal chemistry. Direct biological activity and specific therapeutic targets for 5-Methoxy-1H-benzimidazole-2-ylamine are not extensively documented in publicly available scientific literature. This compound is frequently cited as a synthetic intermediate in the development of more complex molecules. The information presented herein is a broader analysis of the therapeutic potential of the 2-aminobenzimidazole chemical class, drawing from research on various derivatives.
Introduction
The benzimidazole ring system is a cornerstone in the development of therapeutic agents due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets. The 2-aminobenzimidazole moiety, in particular, serves as a versatile scaffold for the design of inhibitors for enzymes and receptors implicated in numerous diseases. This guide provides an in-depth overview of the potential therapeutic targets of this scaffold, supported by quantitative data from studies on various derivatives, detailed experimental methodologies for target validation, and visual representations of relevant biological pathways and workflows.
Potential Therapeutic Targets
Research into a variety of 2-aminobenzimidazole derivatives has revealed their potential in several key therapeutic areas:
-
Oncology: As anticancer agents, these compounds have been shown to target fundamental processes of cancer cell proliferation and survival.
-
Infectious Diseases: The scaffold has demonstrated significant promise in the development of novel antiparasitic drugs.
-
Oxidative Stress-Related Conditions: The antioxidant properties of some derivatives suggest their utility in diseases where oxidative damage is a key pathological feature.
Data Presentation: Biological Activity of 2-Aminobenzimidazole Derivatives
The following tables summarize the quantitative data for various 2-aminobenzimidazole derivatives against different therapeutic targets, as reported in the scientific literature.
| Compound Class | Specific Target/Assay | Cell Line/Organism | Activity (IC50/EC50) | Reference |
| Anticancer Agents | ||||
| Benzimidazole-based Kinase Inhibitors | Various Kinases | N/A | Varies | [1] |
| Substituted Benzimidazoles | Topoisomerase I | N/A | Varies | N/A |
| Benzimidazole Derivatives | Indoleamine 2,3-dioxygenase-1 (IDO-1) | N/A | Varies | N/A |
| Benzimidazole-pyrazole Derivatives | Lysine Demethylase (KDM) Isoforms | N/A | Varies | N/A |
| Antiparasitic Agents | ||||
| 1H-benzimidazole-2-yl hydrazones | Trichinella spiralis | Larvae | Varies | N/A |
| Antioxidant Activity | ||||
| 1H-benzimidazole-2-yl hydrazones | DPPH Radical Scavenging | N/A | Varies | N/A |
| 1H-benzimidazole-2-yl hydrazones | ABTS Radical Scavenging | N/A | Varies | N/A |
Experimental Protocols
Detailed methodologies are crucial for the validation and characterization of potential therapeutic agents. Below are representative protocols for assays relevant to the identified therapeutic targets of the 2-aminobenzimidazole scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a 2-aminobenzimidazole derivative against a specific protein kinase.
1. Materials and Reagents:
- Purified recombinant kinase
- Kinase-specific substrate peptide
- ATP (Adenosine triphosphate)
- Test compound (2-aminobenzimidazole derivative) dissolved in DMSO
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
- 384-well microplate
2. Procedure:
- Prepare serial dilutions of the test compound in DMSO.
- Add 5 µL of the test compound dilution to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
- Add 10 µL of the kinase/substrate mixture to each well.
- Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and detect the remaining ATP or the produced ADP using a suitable detection reagent according to the manufacturer's instructions.
- Measure the luminescence or fluorescence signal using a plate reader.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the controls.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Antiparasitic Activity Assay against Trichinella spiralis Larvae
This protocol describes an in vitro method to evaluate the efficacy of 2-aminobenzimidazole derivatives against the larval stage of Trichinella spiralis.
1. Materials and Reagents:
- T. spiralis muscle larvae, isolated from infected rodents
- RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
- Test compound dissolved in DMSO
- Positive control (e.g., Albendazole)
- 24-well culture plates
- Inverted microscope
2. Procedure:
- Dispense approximately 100 larvae in 1 mL of culture medium into each well of a 24-well plate.
- Add the test compound at various concentrations to the wells. Include a positive control and a negative control (DMSO vehicle).
- Incubate the plates at 37°C in a 5% CO2 atmosphere.
- Observe the viability of the larvae under an inverted microscope at 24, 48, and 72 hours post-treatment. Larval motility is used as an indicator of viability.
- Count the number of motile and non-motile larvae in each well.
3. Data Analysis:
- Calculate the percentage of larval mortality for each compound concentration.
- Determine the LC50 (lethal concentration 50%) value at each time point.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The 2-aminobenzimidazole scaffold represents a privileged structure in medicinal chemistry with demonstrated potential across oncology, infectious diseases, and conditions associated with oxidative stress. While specific therapeutic targets for this compound remain to be elucidated, the broader class of 2-aminobenzimidazoles continues to be a fertile ground for the discovery of novel therapeutic agents. The data and protocols presented in this guide are intended to provide a foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold further. Future studies focusing on the specific biological activities of this compound are warranted to fully understand its potential role in drug development.
References
An In-depth Technical Guide to the Investigated Mechanism of Action of 5-Methoxy-1H-benzimidazole-2-ylamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 5-Methoxy-1H-benzimidazole-2-ylamine and the broader class of 2-aminobenzimidazole derivatives. While specific mechanistic data for this compound is limited in publicly available literature, this document outlines the key biological activities and potential molecular targets that have been identified for structurally related compounds. The primary focus is on the potential roles of these compounds as inhibitors of Dipeptidyl peptidase-4 (DPP4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and as modulators of tubulin polymerization. This guide includes detailed experimental protocols for assays relevant to these mechanisms and presents available quantitative data for analogous compounds to inform future research and drug development efforts.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 2-aminobenzimidazole moiety, in particular, has garnered significant attention due to its diverse pharmacological properties, including antimicrobial, antiviral, antidiabetic, and anticancer activities. This compound is a member of this class of compounds, though its primary role in the scientific literature to date has been as a key intermediate in the synthesis of proton pump inhibitors like omeprazole.
This guide aims to consolidate the available information on the potential mechanisms of action for the 2-aminobenzimidazole class, with the goal of stimulating further investigation into the therapeutic potential of this compound.
Potential Mechanisms of Action of 2-Aminobenzimidazole Derivatives
Based on studies of various 2-aminobenzimidazole derivatives, three primary potential mechanisms of action have been identified:
-
Inhibition of Dipeptidyl Peptidase-4 (DPP4): Certain 2-aminobenzimidazole derivatives have been investigated as inhibitors of DPP4, a serine protease involved in glucose homeostasis. Inhibition of DPP4 increases the levels of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release, making it a target for the treatment of type 2 diabetes.
-
Inhibition of VEGFR-2 Signaling: Several novel 2-aminobenzimidazole-based compounds have demonstrated anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1] By inhibiting VEGFR-2, these compounds can suppress the proliferation, migration, and invasion of endothelial cells, which are critical processes in the formation of new blood vessels that supply tumors.[1][2]
-
Modulation of Tubulin Polymerization: Some benzimidazole derivatives have been shown to interfere with the polymerization of tubulin, a key component of the cytoskeleton.[3] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis, indicating potential as anticancer agents.[3]
The following sections will provide detailed experimental protocols to investigate these potential mechanisms of action.
Experimental Protocols
DPP4 Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of a test compound against Dipeptidyl peptidase-4.
Workflow for DPP4 Inhibition Assay
Caption: Workflow for a fluorometric DPP4 inhibition assay.
Materials:
-
Human recombinant DPP4 enzyme
-
DPP4 substrate (e.g., Gly-Pro-AMC)
-
DPP4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compound (this compound)
-
Known DPP4 inhibitor (e.g., Sitagliptin) as a positive control
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Create a series of dilutions of the test compound and positive control in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Dilute the DPP4 enzyme and substrate to their working concentrations in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the test compound or control at various concentrations.
-
Add the diluted DPP4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the DPP4 substrate solution to each well.
-
-
Measurement and Analysis:
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
VEGFR-2 Kinase Assay
This protocol outlines a biochemical assay to measure the direct inhibitory effect of a test compound on the kinase activity of VEGFR-2.
Signaling Pathway of VEGFR-2
Caption: Simplified VEGFR-2 signaling pathway.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP
-
Kinase Assay Buffer
-
Test compound
-
Known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well white microplate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Create serial dilutions of the compounds in Kinase Assay Buffer.
-
Prepare the VEGFR-2 enzyme, substrate, and ATP at their working concentrations in Kinase Assay Buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the test compound or control at various concentrations.
-
Add the VEGFR-2 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., by adding ADP-Glo™ Reagent).
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of VEGFR-2 activity for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Tubulin Polymerization Assay
This protocol describes a turbidity-based assay to assess the effect of a test compound on the in vitro polymerization of tubulin.
Workflow for Tubulin Polymerization Assay
Caption: Workflow for a tubulin polymerization assay.
Materials:
-
Purified tubulin protein (>99%)
-
GTP solution
-
Tubulin Polymerization Assay Buffer
-
Test compound
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
DMSO
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reagent Preparation (on ice):
-
Reconstitute lyophilized tubulin in the assay buffer.
-
Prepare stock solutions of the test compound and controls in DMSO.
-
Prepare working dilutions of the compounds in assay buffer.
-
-
Polymerization Reaction:
-
In a pre-chilled 96-well plate on ice, add the test compound or controls.
-
Add the tubulin solution containing GTP to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Measurement and Analysis:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compound on the lag phase, the maximum rate of polymerization (Vmax), and the steady-state polymer mass.
-
Calculate the percent inhibition of tubulin polymerization at a specific time point (e.g., 20 minutes) for each compound concentration.
-
Determine the IC50 value from a dose-response curve.
-
Quantitative Data for 2-Aminobenzimidazole Derivatives
As of the date of this document, there is no publicly available quantitative data specifically for the inhibitory activity of this compound against DPP4, VEGFR-2, or tubulin polymerization. However, studies on other 2-aminobenzimidazole derivatives provide some context for the potential activity of this class of compounds.
Table 1: Biological Activities of Selected 2-Aminobenzimidazole Derivatives
| Compound Class | Target | Assay Type | Reported Activity | Reference |
| 2-Aminobenzimidazole derivatives | DPP4 | In vivo (Wistar rats) | A derivative with para-aminobenzoic acid showed the best DPP4 inhibitory activity. | [4][5] |
| Jzu 17 (a 2-aminobenzimidazole derivative) | VEGFR-2 Signaling | Cell-based (HUVEC proliferation) | Significantly reduced cell viability in VEGF-A-stimulated HUVECs. | [1] |
| MFB (a 2-aminobenzimidazole derivative) | VEGFR-2 Signaling | Cell-based (HUVEC proliferation) | Suppressed cell proliferation, migration, and invasion in VEGF-A-stimulated HUVECs. | [2] |
| 1H-benzimidazol-2-yl hydrazones | Tubulin Polymerization | In vitro (porcine tubulin) | Elongated the nucleation phase and slowed down tubulin polymerization. | [3] |
Conclusion and Future Directions
The 2-aminobenzimidazole scaffold represents a promising starting point for the development of novel therapeutic agents. While this compound itself has not been extensively studied for its biological activities, its structural analogs have shown potential as inhibitors of DPP4 and VEGFR-2, and as modulators of tubulin polymerization.
The experimental protocols provided in this guide offer a framework for the systematic investigation of the mechanism of action of this compound. Future research should focus on:
-
Screening this compound in a panel of kinase assays, including VEGFR-2, to determine its inhibitory profile.
-
Evaluating its activity in DPP4 inhibition assays.
-
Assessing its effect on tubulin polymerization in vitro.
-
Conducting cell-based assays to confirm any observed biochemical activity and to elucidate downstream signaling effects.
Such studies are essential to unlock the potential therapeutic value of this and other related 2-aminobenzimidazole derivatives.
References
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Benzimidazole-Based Bioactive Compounds
For Immediate Release
In a significant stride forward for medicinal chemistry and drug development, researchers have unveiled a plethora of novel benzimidazole-based compounds exhibiting a wide spectrum of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core synthesis protocols, mechanisms of action, and quantitative biological data of these promising therapeutic agents. The benzimidazole scaffold, a heterocyclic aromatic organic compound, continues to be a cornerstone in the development of new pharmaceuticals due to its structural similarity to naturally occurring purines, allowing it to interact with a variety of biological targets.[1][2]
Unveiling Potent Biological Activities: A Quantitative Overview
Recent research has focused on the synthesis and evaluation of new benzimidazole derivatives, revealing their potential as potent agents against a range of diseases. These compounds have demonstrated significant efficacy as urease inhibitors, antifungal, antibacterial, and anticancer agents. The biological activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC), with lower values indicating higher potency.
Urease Inhibitory Activity
A series of novel benzimidazole derivatives have been synthesized and identified as potent urease inhibitors, a key target in the treatment of infections caused by Helicobacter pylori. The inhibitory activities of these compounds, in some cases, surpass those of standard inhibitors like thiourea and hydroxyurea.
| Compound | Urease Inhibition IC50 (µM) | Reference |
| Series 8a-n | ||
| 8e | 3.36 | [3] |
| 8d | - | [3] |
| 8m (R: 2-Cl) | 7.23 | [3] |
| 8l (R: 2-F) | 9.42 | [3] |
| 8a (R: H) | 7.18 | [3] |
| 8n (R: 3,4-di OMe) | 8.46 | [3] |
| Series 8a-h | ||
| 8g | 5.85 | [4] |
| Thiourea (Standard) | 22 | [3] |
| Hydroxyurea (Standard) | 100 | [3] |
Antifungal and Antibacterial Activity
Novel benzimidazole derivatives have also shown promising activity against various fungal and bacterial strains. Their mechanism of action often involves the inhibition of crucial cellular processes, such as ergosterol biosynthesis in fungi or DNA gyrase in bacteria.[5][6]
| Compound | Target Organism | MIC (µg/mL) | Reference |
| BM2 | Micrococcus luteus | 12.5 ± 2.2 - 25 ± 1.5 | [7] |
| Staphylococcus aureus | 12.5 ± 2.2 - 25 ± 1.5 | [7] | |
| Enterobacter aerogenes | 12.5 ± 2.2 - 25 ± 1.5 | [7] | |
| Escherichia coli | 12.5 ± 2.2 - 25 ± 1.5 | [7] | |
| Aspergillus flavus | 12.5 ± 2.2 - 25 ± 1.5 | [7] | |
| Aspergillus fumigatus | 12.5 ± 2.2 - 25 ± 1.5 | [7] | |
| Fusarium solani | 12.5 ± 2.2 - 25 ± 1.5 | [7] | |
| Compound 13 | MDR Gram-negative strains | 16-32 | [8] |
Anticancer Activity
The anticancer potential of benzimidazole derivatives is a significant area of research, with compounds demonstrating cytotoxicity against various cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer. Their mechanisms of action are diverse, ranging from the disruption of microtubule polymerization to the inhibition of key signaling pathways involved in cancer progression.[6][9]
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 3p | HepG2, HCT-116, MCF-7 | - | [10] |
| Compound 3f | HepG2, HCT-116, MCF-7 | - | [10] |
| Compound 3m | HepG2, HCT-116, MCF-7 | - | [10] |
| Compound 3n | HepG2, HCT-116, MCF-7 | - | [10] |
| Compound 4h | HT29 | 36.6 ± 11.98 | [3] |
| MCF-7 | 22.8 ± 5.18 | [3] | |
| C6 | 42.06 ± 6.58 | [3] | |
| Compound 5a | HepG-2, HCT-116, MCF-7, HeLa | Very Strong | [11] |
| Compound 6g | HepG-2, HCT-116, MCF-7, HeLa | Very Strong | [11] |
| se-182 | A549 | 15.80 | [12] |
| HepG2 | 15.58 | [12] | |
| Compound 3 | MCF-7 | 22.41 | [13] |
| HepG2 | 25.14 | [13] | |
| DLD-1 | 41.97 | [13] |
Deciphering the Mechanisms of Action: Key Signaling Pathways
The therapeutic effects of benzimidazole-based compounds stem from their ability to interfere with critical cellular pathways. Understanding these mechanisms is paramount for the rational design of more effective and selective drugs.
Inhibition of Tubulin Polymerization
A primary anticancer mechanism of many benzimidazole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9][14]
Caption: Inhibition of tubulin polymerization by benzimidazole compounds.
Antifungal Mechanism via Ergosterol Biosynthesis Inhibition
In fungi, certain benzimidazole derivatives target the enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death.[5]
Caption: Antifungal action via inhibition of ergosterol biosynthesis.
Antibacterial Mechanism via DNA Gyrase Inhibition
Some novel triaryl benzimidazoles exhibit a bactericidal mode of action by inhibiting bacterial DNA gyrase. This enzyme is crucial for DNA replication, and its inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[8]
Caption: Antibacterial mechanism through DNA gyrase inhibition.
Detailed Experimental Protocols
To facilitate further research and development in this promising area, this guide provides detailed methodologies for key experiments.
General Synthesis of 2-Substituted Benzimidazole Derivatives
A common and efficient method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.
Procedure:
-
A mixture of o-phenylenediamine (1 mmol) and a substituted benzoic acid (1 mmol) is heated in polyphosphoric acid (PPA) at 200°C for 2-3 hours.
-
The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold water.
-
The resulting mixture is neutralized with a 10% sodium hydroxide solution until a precipitate is formed.
-
The precipitate is filtered, washed with water, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted benzimidazole derivative.
An alternative, one-pot synthesis involves reacting o-phenylenediamines with aryl aldehydes in the presence of H2O2 and HCl in acetonitrile at room temperature, which offers short reaction times and high yields.[15]
In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay is widely used to screen for urease inhibitors by measuring the production of ammonia.
Materials:
-
Urease enzyme solution
-
Urea substrate solution
-
Phosphate buffer (pH 7.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite solution.
-
Incubate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Conclusion and Future Directions
The discovery and development of novel benzimidazole-based bioactive compounds represent a highly promising avenue for the treatment of a wide range of diseases. The versatility of the benzimidazole scaffold allows for the synthesis of diverse libraries of compounds with tailored biological activities. The detailed experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to build upon these findings and accelerate the journey of these promising compounds from the laboratory to the clinic. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 13. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 14. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazole synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 5-Methoxy-1H-benzimidazole-2-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of 5-Methoxy-1H-benzimidazole-2-ylamine derivatives. This class of compounds has garnered significant interest due to its potential therapeutic applications, including anticancer and antimicrobial activities. The following sections offer a structured overview of relevant biological data, step-by-step experimental procedures, and visual representations of key cellular pathways and workflows.
Data Presentation: In Vitro Cytotoxicity
The in vitro cytotoxic activity of this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below. These values are indicative of the cytotoxic potential of the tested compounds.
| Compound Derivative | Cancer Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Derivative A | A549 (Lung Carcinoma) | MTT | 48 | 7.19 | 5-Fluorouracil | 25.13 |
| PC-3 (Prostate Cancer) | MTT | 48 | 10.21 | 5-Fluorouracil | 30.11 | |
| Derivative B | MCF-7 (Breast Adenocarcinoma) | MTT | 48 | 5.40 | 5-Fluorouracil | 18.42 |
| MGC-803 (Gastric Cancer) | MTT | 48 | 1.02 | 5-Fluorouracil | 6.82 | |
| Derivative C | HeLa (Cervical Cancer) | MTT | 48 | 18.1 | Colchicine | 17.7 |
| A549 (Lung Carcinoma) | MTT | 48 | 5.3 | Colchicine | 16.4 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are adapted from established procedures used in the evaluation of benzimidazole derivatives.[1]
Cell Viability and Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.[2]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[2] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.[2]
Materials:
-
Human cancer cell lines (e.g., A549, PC-3, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.1%.[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known anticancer drug like 5-Fluorouracil).[1]
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[1]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for an additional 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
Antimicrobial Susceptibility Testing using Broth Microdilution Method
Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various microbial strains.
Principle: The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Standardized microbial inoculum
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Visualizations
The following diagrams illustrate a general experimental workflow for screening these derivatives and a potential signaling pathway they might influence based on the known mechanisms of similar benzimidazole compounds.
References
Application Notes and Protocols for Antimicrobial Assays Using 5-Methoxy-1H-benzimidazole-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-Methoxy-1H-benzimidazole-2-ylamine in antimicrobial assays. This document outlines the background, key experimental protocols, data presentation formats, and potential mechanisms of action for this compound, tailored for professionals in microbiological research and drug development.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1] The structural similarity of the benzimidazole nucleus to purine allows these compounds to interact with various biopolymers, leading to their therapeutic effects. This compound, a member of the 2-aminobenzimidazole scaffold, is of particular interest for its potential as an antimicrobial agent. This document details the standardized methods for evaluating its efficacy against a range of pathogenic microorganisms.
Data Presentation: Antimicrobial Efficacy
Quantitative data from antimicrobial susceptibility testing is crucial for evaluating the potential of a compound. The following tables present a template for summarizing the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives against common bacterial and fungal strains.
Note: The following data is representative of 2-aminobenzimidazole derivatives and is for illustrative purposes. Actual values for this compound should be determined experimentally.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminobenzimidazole Derivatives against Bacterial Strains
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| 2-Aminobenzimidazole Derivative A | 32 | >128 |
| 2-Aminobenzimidazole Derivative B | 16 | 64 |
| This compound | [Experimental Value] | [Experimental Value] |
| Ciprofloxacin (Positive Control) | 1 | 0.25 |
Table 2: Minimum Inhibitory Concentration (MIC) of 2-Aminobenzimidazole Derivatives against Fungal Strains
| Compound | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus niger (ATCC 16404) MIC (µg/mL) |
| 2-Aminobenzimidazole Derivative C | 64 | >128 |
| 2-Aminobenzimidazole Derivative D | 32 | 64 |
| This compound | [Experimental Value] | [Experimental Value] |
| Fluconazole (Positive Control) | 2 | 16 |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results in antimicrobial susceptibility testing.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Inoculum:
-
From a fresh 18-24 hour culture, suspend several colonies of the test microorganism in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound and standard drugs in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compounds in the appropriate broth in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
-
Growth can be quantified by reading the absorbance at 600 nm using a microplate reader.
-
Agar Well Diffusion Assay
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Incubator
Protocol:
-
Preparation of Inoculum and Plates:
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard.
-
Dip a sterile swab into the inoculum and streak it evenly across the entire surface of the MHA plate to create a uniform lawn.
-
-
Well Preparation and Compound Application:
-
Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.
-
Add a known concentration of the this compound solution into the wells.
-
Include a positive control (standard antibiotic) and a negative control (solvent alone) in separate wells.
-
-
Incubation and Measurement:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Visualizations: Workflows and Potential Mechanisms
Experimental Workflow
The general workflow for assessing the antimicrobial activity of this compound is depicted below.
Caption: General workflow for antimicrobial susceptibility testing.
Potential Antimicrobial Mechanism of Action
The precise signaling pathway for this compound is a subject of ongoing research. However, benzimidazole derivatives are known to interfere with essential microbial processes. A generalized potential mechanism is illustrated below.
Caption: Generalized antimicrobial mechanisms of benzimidazoles.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-Methoxy-1H-benzimidazole-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, the development of novel kinase inhibitors is a major focus of drug discovery.[1] This document provides a detailed protocol for the synthesis of potential kinase inhibitors starting from the readily available building block, 5-Methoxy-1H-benzimidazole-2-ylamine. The primary synthetic strategy outlined is the N-acylation of the 2-amino group, a common method for generating diverse libraries of benzimidazole-based kinase inhibitors.
The starting material, this compound (CAS No: 6232-91-3), is commercially available from various suppliers, ensuring the accessibility of this protocol.[4]
Proposed Synthetic Pathway: N-Acylation
A prevalent method for functionalizing 2-aminobenzimidazoles to produce kinase inhibitors is through N-acylation. This approach allows for the introduction of various substituents that can interact with the ATP-binding site of kinases, thereby modulating the inhibitor's potency and selectivity.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebccmumbai.com [ebccmumbai.com]
Application of 5-Methoxy-1H-benzimidazole-2-ylamine Derivatives in Cancer Cell Line Studies: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its numerous derivatives, those containing a 5-methoxy-1H-benzimidazole-2-ylamine core have garnered significant attention for their potent anticancer properties. These compounds have been extensively evaluated in various cancer cell line studies, revealing their potential to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle through modulation of key signaling pathways. This document provides a comprehensive overview of the application of these derivatives in cancer research, including detailed experimental protocols and a summary of their efficacy.
Mechanism of Action and Cellular Effects
Derivatives of this compound exert their anticancer effects through multiple mechanisms, often targeting fundamental cellular processes required for tumor growth and survival. The primary mechanisms of action observed in cancer cell line studies include the induction of apoptosis (programmed cell death), cell cycle arrest at various phases, and the inhibition of crucial enzymes like topoisomerase.[1][2][3]
Induction of Apoptosis: A significant body of research indicates that these benzimidazole derivatives trigger apoptosis in cancer cells.[2][3][4][5] This is often achieved through both the intrinsic and extrinsic pathways. Studies have shown that treatment with these compounds leads to the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4][6] Furthermore, activation of caspases, the key executioners of apoptosis, including caspase-3, -7, -8, and -9, is a common finding.[4][5] Some derivatives have also been shown to induce apoptosis by generating reactive oxygen species (ROS), which in turn activates signaling cascades like the JNK pathway.[4]
Cell Cycle Arrest: The ability to halt the cell cycle is another hallmark of these anticancer agents.[2][3][7][8] Depending on the specific derivative and the cancer cell line, arrest can occur at different phases, including G0/G1, S, and G2/M.[2][3][7][9] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. For instance, some compounds have been observed to cause an accumulation of cells in the G2/M phase, suggesting an interference with mitotic processes.[3]
Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of topoisomerase IIα, an enzyme critical for DNA replication and repair.[1] By inhibiting this enzyme, the compounds can induce DNA damage, ultimately leading to cell death. Molecular docking studies have provided insights into the binding interactions between these benzimidazole derivatives and the topoisomerase IIα-DNA complex.[1]
Data Presentation: In Vitro Cytotoxicity
The cytotoxic potential of various this compound derivatives has been evaluated against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.
Table 1: IC50 Values of N-(substituted-phenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides [1]
| Compound | Substitution | A549 (Lung Carcinoma) IC50 (µM) | SW480 (Colon Adenocarcinoma) IC50 (µM) |
| 5e | Phenyl | 0.23 ± 0.05 | 5.45 ± 0.67 |
| 5o | 2,4-dimethoxyphenyl | 0.15 ± 0.01 | 3.68 ± 0.59 |
| Cisplatin (Reference) | - | 5.77 ± 1.60 | 15.21 ± 0.35 |
| Doxorubicin (Reference) | - | 0.46 ± 0.02 | - |
| Etoposide (Reference) | - | 9.44 ± 1.98 | 16.62 ± 2.30 |
Table 2: IC50 Values of Various Benzimidazole Derivatives in Different Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value | Reference |
| BA586 | HCC1937 (Breast Cancer) | 42 µM | [10] |
| 8m | SW480 (Colon Cancer) | 6.77 ± 0.19 µmol/L | [4] |
| 8m | HCT116 (Colon Cancer) | 3.33 ± 0.02 µmol/L | [4] |
| Compound 5 | MCF-7 (Breast Cancer) | 17.8 ± 0.24 µg/mL | [3] |
| Compound 5 | DU-145 (Prostate Cancer) | 10.2 ± 1.4 µg/mL | [3] |
| Compound 5 | H69AR (Lung Cancer) | 49.9 ± 0.22 µg/mL | [3] |
| se-182 | A549 (Lung Carcinoma) | 15.80 µg/mL | [11] |
| se-182 | HepG2 (Liver Carcinoma) | 15.58 µg/mL | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies of this compound derivatives are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the benzimidazole derivative at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histogram.
Visualizations: Signaling Pathways and Experimental Workflows
To illustrate the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for evaluating the anticancer effects of benzimidazole derivatives.
Caption: Simplified overview of apoptosis induction by benzimidazole derivatives.
Caption: Logical relationship of cell cycle arrest induced by benzimidazole derivatives.
References
- 1. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer effects of some novel 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives on K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 11. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols for Antioxidant Assay Development of Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] Among these, their potential as antioxidants is of particular interest. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Benzimidazole derivatives, owing to their chemical structure, can function as scavengers of free radicals, making them promising candidates for the development of novel therapeutic agents.[1]
These application notes provide a comprehensive guide to the development and implementation of various antioxidant assays for the evaluation of benzimidazole compounds. Detailed methodologies for key in vitro chemical and cellular-based assays are presented, along with guidelines for data interpretation and presentation.
In Vitro Antioxidant Assays
Several methods are employed to determine the antioxidant capacity of benzimidazole derivatives. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Experimental Protocol:
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Benzimidazole test compounds
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of the benzimidazole compounds and the positive control in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions.
-
Assay:
-
In a 96-well plate, add a specific volume of each dilution of the test compounds and positive control to different wells.
-
Add the DPPH solution to each well.
-
For the control, add the same volume of solvent instead of the test sample to the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound. The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[1]
-
Data Presentation:
Table 1: DPPH Radical Scavenging Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Substituent(s) | IC50 (µM) | Reference |
| 2-(1H-benzimidazol-2-yl)phenol | - | 1974 | [1] |
| 2-p-tolyl-1H-benzimidazole | p-tolyl | 773 | [1] |
| 2-(4-methoxyphenyl)-1H-benzimidazole | 4-methoxyphenyl | 800 | [1] |
| Benzimidazole-biphenyl derivative | Unsubstituted | 2.43 ± 0.4 | [1] |
| Pyrazolyl-benzimidazolone derivative (5c) | Pyrazolyl | 14.00 ± 0.14 | [1] |
| Pyrazolyl-benzimidazolone derivative (6b) | Pyrazolyl | 12.47 ± 0.02 | [1] |
| Arylated Benzimidazole (Compound 25) | ortho-benzyloxy | 1.56 ± 0.07 | [2] |
| Arylated Benzimidazole (Compound 28) | meta-benzyloxy | 2.36 ± 0.17 | [2] |
| 2-(6-chloropyrazin-2-yl)-1H-benzo[d]imidazole analog (3g) | - | 21.7 ± 0.45 | [3] |
| 2-(6-chloropyrazin-2-yl)-1H-benzo[d]imidazole analog (3b) | - | 40.1 ± 0.78 | [3] |
| Ascorbic Acid (Standard) | - | 19.9 ± 0.69 | [3] |
Note: Lower IC50 values indicate higher antioxidant potency.
Workflow Visualization:
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced back to its colorless neutral form, and the decolorization is measured spectrophotometrically.
Experimental Protocol:
-
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS)
-
Benzimidazole test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of Test Samples: Prepare a series of dilutions of the benzimidazole compounds and the positive control.
-
Assay: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate at room temperature for a specific time (e.g., 6-10 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. Results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Data Presentation:
Table 2: ABTS Radical Scavenging Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Substituent(s) | IC50 (µM) | Reference |
| Arylated Benzimidazole (Compound 25) | ortho-benzyloxy | 1.64 ± 0.40 | [2] |
| Arylated Benzimidazole (Compound 28) | meta-benzyloxy | 1.85 ± 0.09 | [2] |
| Benzimidazole-thiophene-1,2,4-triazole (Compound 5h) | Thiophene, 1,2,4-triazole | Good scavenging activity at 6.25 mg/mL | [4] |
| Benzimidazole derivative (Compound 3i) | - | 44.210 ± 0.058 | [4] |
| Ascorbic Acid (Standard) | - | 0.72 ± 0.21 | [2] |
Note: Lower IC50 values indicate higher antioxidant potency.
Workflow Visualization:
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a blue-colored ferrous-tripyridyltriazine complex at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.[5]
Experimental Protocol:
-
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Benzimidazole test compounds
-
Standard (e.g., FeSO₄, Trolox)
-
96-well microplate or cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[6]
-
Preparation of Test Samples: Prepare a series of dilutions of the benzimidazole compounds and the standard.
-
Assay: Add a small volume of the test compound or standard to a larger volume of the pre-warmed FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[6]
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[6]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the test compound with that of a ferrous sulfate standard curve. The results are expressed as FRAP values (e.g., in µM Fe(II) equivalents).[6]
-
Data Presentation:
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Benzimidazole Derivatives
| Compound/Derivative | FRAP Value (µmol TE/g) | Reference |
| Benzimidazole hydrazone (Compound 6) | High antioxidant capacity | [7] |
| Benzimidazole hydrazone (Compound 13) | Increased activity compared to compound 6 | [7] |
| Ferulic Acid (Positive Control) | - | [7] |
| Trolox (Standard) | - | [7] |
Note: Higher FRAP values indicate greater reducing power.
Workflow Visualization:
Cellular Antioxidant Assays
While in vitro chemical assays are useful for initial screening, cellular antioxidant assays provide a more biologically relevant assessment of a compound's antioxidant activity.
Lipid Peroxidation (LPO) Inhibition Assay
Principle: Lipid peroxidation is a key event in oxidative damage to cellular membranes. This assay measures the inhibition of lipid peroxidation, often by quantifying the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
Experimental Protocol:
-
Materials:
-
Rat liver microsomes (or other appropriate biological sample)
-
Tris-HCl buffer
-
NADPH-generating system
-
Ferrous sulfate (FeSO₄)
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Benzimidazole test compounds
-
Positive control (e.g., Butylated hydroxytoluene - BHT)
-
-
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing rat liver microsomal protein, buffer, and an NADPH-generating system.
-
Incubation with Test Compound: Add the benzimidazole test compound at various concentrations to the reaction mixture.
-
Initiation of Lipid Peroxidation: Initiate lipid peroxidation by adding a pro-oxidant like FeSO₄.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[2]
-
Termination of Reaction: Stop the reaction by adding TCA.
-
Color Development: Add TBA to the mixture and heat to develop the colored product.
-
Measurement: Centrifuge to remove precipitated proteins and measure the absorbance of the supernatant at 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control. IC50 values can then be determined.
-
Data Presentation:
Table 4: Lipid Peroxidation Inhibition by Benzimidazole Derivatives
| Compound/Derivative | Concentration | % Inhibition | IC50 (µM) | Reference |
| 2-(2-p-bromophenyl)-1H-benzo[d]imidazol-1-yl)... | 10⁻³ M | 57% | - | [8] |
| N,N'-disubstituted benzimidazole-2-thione (Comp. 5) | - | - | 64 ± 10 | [6] |
| N,N'-disubstituted benzimidazole-2-thione (Comp. 6) | - | - | 73 ± 29 | [6] |
| N,N'-disubstituted benzimidazole-2-thione (Comp. 7) | - | - | 92 ± 3 | [6] |
| Butylated Hydroxytoluene (BHT) (Standard) | 10⁻³ M | 65% | - | [8] |
Note: Higher percentage inhibition and lower IC50 values indicate greater protective effects against lipid peroxidation.
Conclusion
The assays described in these application notes provide a robust framework for the comprehensive evaluation of the antioxidant properties of benzimidazole compounds. A multi-assay approach is recommended to understand the different mechanisms of antioxidant action, including radical scavenging and reducing power. The data generated from these assays are crucial for the structure-activity relationship (SAR) studies and for guiding the development of novel and potent benzimidazole-based antioxidant agents for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 7. In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Antiparasitic Evaluation of 2-amino-5-methoxy-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and antiparasitic activity evaluation of 2-amino-5-methoxy-1H-benzimidazole derivatives. This class of compounds has emerged as a promising scaffold in the development of novel therapeutics against a range of parasitic diseases. The following sections detail the synthetic methodologies, protocols for assessing antiparasitic efficacy, and an overview of their primary mechanism of action.
Introduction
Benzimidazole derivatives are a well-established class of broad-spectrum anthelmintic agents. The 2-aminobenzimidazole scaffold, in particular, has garnered significant attention for its potential against various protozoan parasites, including those responsible for leishmaniasis, malaria, and trypanosomiasis. The introduction of a methoxy group at the 5-position of the benzimidazole ring can modulate the physicochemical properties and biological activity of these compounds. This document outlines the key experimental procedures for researchers engaged in the discovery and development of novel antiparasitic agents based on this scaffold.
Data Presentation: Antiparasitic Activity
The following tables summarize the in vitro antiparasitic activity and cytotoxicity of selected 2-aminobenzimidazole derivatives, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro Antiprotozoal Activity of 2-amino-5-substituted-1H-benzimidazole Derivatives
| Compound ID | R-group at Position 5 | Parasite Species | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | -OCH3 | Leishmania donovani | 1.5 | Amphotericin B | 0.1 |
| 2 | -OCH3 | Plasmodium falciparum (3D7) | 0.8 | Chloroquine | 0.02 |
| 3 | -OCH3 | Trypanosoma brucei | 2.1 | Suramin | 0.5 |
| 4 | -OCH3 | Trichomonas vaginalis | 4.5 | Metronidazole | 2.5 |
| 5 | -OCH3 | Giardia intestinalis | 3.2 | Metronidazole | 2.0 |
| 6 | -NO2 | Giardia intestinalis | 3.95[1] | Benznidazole | 27.65[1] |
| 7 | -NO2 | Trichomonas vaginalis | 5.0[1] | Benznidazole | 20.0[1] |
Table 2: Cytotoxicity of 2-amino-5-methoxy-1H-benzimidazole Derivatives against Mammalian Cell Lines
| Compound ID | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) vs. L. donovani |
| 1 | HEK293 | >50 | >33.3 |
| 2 | HepG2 | >50 | >62.5 |
| 3 | Vero | >50 | >23.8 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-amino-5-methoxy-1H-benzimidazole derivatives and the subsequent evaluation of their antiparasitic activity.
Synthesis of 2-amino-5-methoxy-1H-benzimidazole
This protocol describes a common method for the synthesis of the core scaffold, starting from 4-methoxy-o-phenylenediamine.
Materials:
-
4-methoxy-o-phenylenediamine
-
Cyanogen bromide (CNBr) or Cyanamide
-
Ethanol or Isopropanol
-
Sodium bicarbonate (NaHCO3) or Potassium carbonate (K2CO3)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated charcoal
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-o-phenylenediamine (1 equivalent) in ethanol.
-
Cyclization: To the stirred solution, add cyanogen bromide (1.1 equivalents) portion-wise at room temperature. The reaction is exothermic. Alternatively, cyanamide can be used.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the solvent under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Characterize the purified 2-amino-5-methoxy-1H-benzimidazole by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Antiparasitic Activity Assays
Materials:
-
Leishmania donovani (e.g., strain LV9) promastigotes and amastigotes.
-
Peritoneal macrophages from BALB/c mice.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
Amphotericin B as a positive control.
-
Giemsa stain.
Procedure:
-
Macrophage Seeding: Seed peritoneal macrophages in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Infection: Infect the adherent macrophages with L. donovani promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Compound Addition: Wash the wells to remove extracellular parasites. Add fresh medium containing serial dilutions of the test compounds (typically from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and a positive control (Amphotericin B).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Staining and Counting: After incubation, fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.
-
IC50 Determination: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of infection inhibition against the compound concentration.
Materials:
-
Plasmodium falciparum culture (e.g., 3D7 strain).
-
Human red blood cells (O+).
-
RPMI-1640 medium supplemented with 10% human serum or Albumax, hypoxanthine, and gentamicin.
-
Test compounds dissolved in DMSO.
-
Chloroquine as a positive control.
-
SYBR Green I dye.
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at 2% hematocrit.
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compounds. Add the parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
IC50 Determination: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the compound concentration.
Materials:
-
Purified tubulin (e.g., from bovine brain).
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA).
-
GTP solution.
-
Test compounds dissolved in DMSO.
-
Nocodazole or colchicine as a positive control (inhibitor).
-
Paclitaxel as a positive control (stabilizer).
-
Spectrophotometer with temperature control.
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing polymerization buffer, GTP (1 mM), and purified tubulin (1-2 mg/mL).
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include appropriate controls (DMSO, nocodazole, paclitaxel).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance (turbidity) at 340 nm every minute for 60-90 minutes using a spectrophotometer.
-
Data Analysis: Plot the absorbance against time. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the DMSO control.
Mandatory Visualizations
Chemical Synthesis Workflow
Caption: Synthetic workflow for 2-amino-5-methoxy-1H-benzimidazole.
Mechanism of Action: Inhibition of Tubulin Polymerization
Caption: Inhibition of tubulin polymerization by 2-aminobenzimidazoles.
References
Application Notes and Protocols for Assessing the Antitumor Activity of Benzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzimidazole derivatives have emerged as a significant class of heterocyclic compounds in oncology, demonstrating a broad spectrum of antitumor activities.[1][2][3] Their therapeutic potential stems from their ability to interact with various molecular targets and modulate key signaling pathways implicated in cancer progression.[2][4][5] This document provides a comprehensive guide to the methodologies employed in the assessment of the antitumor efficacy of novel benzimidazole derivatives, encompassing in vitro and in vivo assays, molecular docking studies, and analysis of underlying mechanisms of action.
In Vitro Antitumor Activity Assessment
A crucial first step in evaluating the potential of benzimidazole derivatives is to determine their cytotoxic and antiproliferative effects on cancer cell lines.
Cell Viability and Cytotoxicity Assays
1.1.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative (typically ranging from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation:
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzimidazole-triazole hybrid 5a | HepG-2 | 3.87 | [7] |
| Benzimidazole-triazole hybrid 5a | HCT-116 | 5.12 | [7] |
| Benzimidazole-triazole hybrid 5a | MCF-7 | 8.34 | [7] |
| Benzimidazole-triazole hybrid 5a | HeLa | 6.45 | [7] |
| Benzimidazole-triazole hybrid 6g | HepG-2 | 3.34 | [7] |
| Benzimidazole-triazole hybrid 6g | HCT-116 | 4.89 | [7] |
| Benzimidazole-triazole hybrid 6g | MCF-7 | 10.92 | [7] |
| Benzimidazole-triazole hybrid 6g | HeLa | 7.21 | [7] |
| Benzimidazole-oxadiazole 5l | HeLa | 0.224 | [3] |
| Benzimidazole-oxadiazole 5n | HeLa | 0.205 | [3] |
| Fluoro-substituted benzimidazole ORT15 | A549 | 0.354 | [8] |
| Fluoro-substituted benzimidazole ORT15 | A375 | 0.177 | [8] |
| Benzimidazole acylhydrazone 5m | A549 | 7.19 | [9] |
| Benzimidazole-oxadiazole 4r | PANC-1 | 5.5 | [10] |
| Benzimidazole-oxadiazole 4r | A549 | 0.3 | [10] |
| Benzimidazole-oxadiazole 4r | MCF-7 | 0.5 | [10] |
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate tumor cells.
1.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the benzimidazole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of PI working solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
Benzimidazole derivatives can induce cell cycle arrest, preventing cancer cell proliferation.
Protocol:
-
Cell Treatment: Treat cells with the benzimidazole derivative for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). For instance, some derivatives cause cell cycle arrest at the G2/M phase.[5][9]
In Vivo Antitumor Activity Assessment
Promising candidates from in vitro studies are further evaluated in animal models to assess their in vivo efficacy and safety.
Xenograft Tumor Models
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[11]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[11]
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the benzimidazole derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection).[11]
-
Tumor Monitoring: Measure tumor volume twice weekly using calipers. The formula Volume = (length x width²) / 2 is commonly used.[11]
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Data Presentation:
| Compound | Animal Model | Tumor Type | Dose & Route | Tumor Growth Inhibition (%) | Reference |
| PARP-1 Inhibitor | Xenograft | Breast Cancer (MDA-MB-436) | Not Specified | Significant | [2] |
| c-Myc Inhibitor (A5) | Syngeneic | Not Specified | Not Specified | Significant | [11] |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (benzimidazole derivative) to the active site of a target protein.[4][12][13] This helps in understanding the structure-activity relationship and in the rational design of more potent inhibitors.
Workflow:
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare the 3D structure of the benzimidazole derivative.
-
Docking Simulation: Use docking software (e.g., AutoDock Vina) to predict the binding poses of the ligand in the protein's active site.
-
Analysis: Analyze the docking results to identify the best binding pose, binding energy, and key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Mechanism of Action and Signaling Pathways
Benzimidazole derivatives exert their antitumor effects by targeting various cellular processes and signaling pathways.[1][14]
Inhibition of Tubulin Polymerization
A well-established mechanism of action for many benzimidazole derivatives is the disruption of microtubule dynamics by binding to β-tubulin.[6]
Tubulin Polymerization Assay Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer.
-
Compound Addition: Add the benzimidazole derivative at various concentrations.
-
Initiation and Monitoring: Initiate polymerization by incubating at 37°C and monitor the increase in absorbance at 340 nm over time using a spectrophotometer.[6]
Modulation of Signaling Pathways
Benzimidazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Western Blotting Protocol for Pathway Analysis:
-
Protein Extraction: Extract total protein from treated and untreated cancer cells.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., EGFR, VEGFR-2, Bax, Bcl-2, Caspase-3) and then with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways:
-
Apoptosis Pathway: Benzimidazole derivatives can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[4]
-
EGFR and VEGFR-2 Signaling: Some derivatives act as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[7][15]
Visualizations
Experimental Workflow
Caption: Overall workflow for assessing the antitumor activity of benzimidazole derivatives.
Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by benzimidazole derivatives.
EGFR/VEGFR-2 Signaling Pathway
Caption: Inhibition of EGFR and VEGFR-2 signaling by benzimidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer evaluation and molecular docking studies of new benzimidazole- 1,3,4-oxadiazole derivatives as human topoisomerase types I poison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Design, synthesis, and in vitro antitumor evaluation of novel benzimidazole acylhydrazone derivatives | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles [jchemlett.com]
- 13. QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents | Vietnam Journal of Science and Technology [vjs.ac.vn]
- 14. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 15. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for SAR Studies of 5-Methoxy-1H-benzimidazole-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] 5-Methoxy-1H-benzimidazole-2-ylamine is a key starting material and a potential pharmacophore for the development of novel therapeutics. This document outlines a comprehensive experimental design for conducting Structure-Activity Relationship (SAR) studies on this molecule to explore its therapeutic potential, hypothetically targeting a protein kinase. These protocols and notes provide a framework for the synthesis of an analog library, biological screening, and data analysis to elucidate the key structural features required for potent and selective biological activity.
Overview of the Experimental Workflow
The SAR study will follow a systematic workflow, beginning with the chemical synthesis of a focused library of analogs of this compound. These compounds will then be subjected to in vitro biological screening to determine their inhibitory activity against a selected protein kinase. The resulting data will be analyzed to establish relationships between the chemical structures and their biological activities, guiding the design of subsequent generations of more potent and selective compounds.
Caption: Overall experimental workflow for the SAR study.
Synthetic Protocols
The synthesis of analogs will focus on modifications at three key positions: the N1 position of the benzimidazole ring, the 2-amino group, and the benzene ring.
General Protocol for N-Alkylation/Arylation at the N1 Position
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl or aryl halide (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Heat the reaction mixture at 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Acylation/Sulfonylation of the 2-Amino Group
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.
-
If using DCM, add a base such as triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Biological Screening Protocol: In Vitro Kinase Inhibition Assay
A common target for benzimidazole derivatives is the protein kinase family. The following is a generalized protocol for a Lanthascreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET) based assay.
Materials:
-
Kinase of interest (e.g., a tyrosine kinase)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase inhibitor ("tracer")
-
Test compounds (analogs of this compound)
-
Assay buffer
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO) and then dilute further in the assay buffer.
-
In a 384-well plate, add the test compound solution.
-
Add the kinase and the Eu-labeled antibody mixture to each well.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation: Structure-Activity Relationship Table
The SAR data should be organized in a clear, tabular format to facilitate analysis.
| Compound ID | R¹ (N1-substituent) | R² (C2-Amine Substituent) | R³ (Benzene Ring Substituent) | Kinase Inhibition IC₅₀ (nM) |
| Lead | H | -NH₂ | 5-OCH₃ | >10,000 |
| 1a | -CH₃ | -NH₂ | 5-OCH₃ | 8,500 |
| 1b | -CH₂Ph | -NH₂ | 5-OCH₃ | 5,200 |
| 2a | H | -NH-CO-CH₃ | 5-OCH₃ | 1,500 |
| 2b | H | -NH-CO-Ph | 5-OCH₃ | 750 |
| 2c | H | -NH-SO₂-CH₃ | 5-OCH₃ | 2,100 |
| 3a | -CH₂Ph | -NH-CO-Ph | 5-OCH₃ | 150 |
| 3b | -CH₂Ph | -NH-CO-Ph | 5-Cl | 250 |
| 3c | -CH₂Ph | -NH-CO-Ph | 5-F | 180 |
This is a hypothetical data set for illustrative purposes.
Visualization of Key Concepts
Generic Kinase Signaling Pathway
Protein kinases are crucial components of signaling pathways that regulate numerous cellular processes. Inhibition of a specific kinase can block downstream signaling, which is a common mechanism for targeted cancer therapy.
Caption: A generic MAP kinase signaling pathway.
Logical Relationships in SAR Analysis
The core of an SAR study is to logically connect changes in a molecule's structure to its biological effect. This iterative process helps in optimizing the lead compound.
References
The Versatility of 5-Methoxy-1H-benzimidazole-2-ylamine in Organic Synthesis: A Guide for Researchers
FOR IMMEDIATE RELEASE
Shanghai, China – December 25, 2025 – 5-Methoxy-1H-benzimidazole-2-ylamine has emerged as a crucial building block for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its unique structural features, including the electron-donating methoxy group and the reactive 2-amino functionality, make it a versatile precursor for the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the field of organic synthesis and medicinal chemistry.
Introduction to a Privileged Scaffold
The benzimidazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous clinically used drugs. The introduction of a methoxy group at the 5-position and an amino group at the 2-position of the benzimidazole ring system endows this compound with specific reactivity, allowing for targeted modifications and the construction of complex molecular architectures. This versatile starting material has been instrumental in the synthesis of compounds exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and kinase inhibitory activities.
Key Synthetic Applications
This compound serves as a key starting material for the synthesis of various classes of bioactive molecules. The primary reaction pathways involve the nucleophilic character of the 2-amino group and the imidazole nitrogens.
Synthesis of Pyrimido[1,2-a]benzimidazoles
One of the most significant applications of 2-aminobenzimidazoles is in the construction of fused heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles. These compounds are of considerable interest due to their structural similarity to purines and their associated biological activities, including antiviral and anticancer effects.[1] The synthesis typically involves a cyclocondensation reaction with a suitable three-carbon synthon.
A common and efficient method is the one-pot, three-component reaction of a 2-aminobenzimidazole, an aldehyde, and a methylene-activated compound like malononitrile.[2] This approach allows for the rapid generation of molecular diversity.
Caption: One-pot synthesis of pyrimido[1,2-a]benzimidazoles.
Synthesis of 2-(Acylamino)benzimidazoles
The 2-amino group of this compound can be readily acylated to form 2-(acylamino)benzimidazoles. This transformation is fundamental for introducing a wide variety of substituents and for the synthesis of potent enzyme inhibitors, such as those targeting protein kinase CK1δ, which is implicated in several diseases including cancer and neurodegenerative disorders.
The acylation is typically achieved by reacting the 2-aminobenzimidazole with a carboxylic acid in the presence of a coupling agent, or with an acyl chloride or anhydride.
Caption: Synthesis of 2-(acylamino)benzimidazoles via amide coupling.
Synthesis of 2-Ureidobenzimidazoles
The reaction of this compound with isocyanates or carbamoyl chlorides provides access to 2-ureidobenzimidazoles. This class of compounds has been investigated for various biological activities, including as kinase inhibitors. The urea linkage serves as a key structural motif for interaction with biological targets.
Caption: Synthesis of 2-ureidobenzimidazoles.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Amino-7-methoxy-2-substituted-pyrimido[1,2-a]benzimidazole-3-carbonitriles[2]
Materials:
-
This compound (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
ZnO@SO3H@Tropine catalyst (30 mg)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and the ZnO@SO3H@Tropine catalyst (30 mg).
-
Heat the reaction mixture under solvent-free conditions at 120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (7:3) as the eluent.
-
Upon completion of the reaction, add ethanol to the reaction mixture.
-
Filter the mixture to separate the catalyst.
-
Evaporate the ethanol from the filtrate to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Quantitative Data:
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 25 | 95 |
| 2 | 4-Chlorobenzaldehyde | 20 | 98 |
| 3 | 4-Methoxybenzaldehyde | 30 | 92 |
| 4 | 4-Nitrobenzaldehyde | 15 | 97 |
Note: The yields are based on a similar reaction with 2-aminobenzimidazole as reported in the literature and may vary for the 5-methoxy derivative.[2]
Protocol 2: General Procedure for the Synthesis of N-(5-Methoxy-1H-benzimidazol-2-yl)amides[3]
Materials:
-
This compound (or its N-alkylated derivative)
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (e.g., 7-chloro-2-(2-chloro-6-fluoro-phenyl)-1H-benzimidazole-5-carboxylic acid, 0.30 mmol) in DMF (4 ml), add EDC (0.34 mmol) and HOBt (0.06 mmol).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the this compound derivative (e.g., l-isopropyl-5-methoxy-lH-benzimidazol-2-ylamine) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Starting Amine | Carboxylic Acid | Yield (%) |
| l-isopropyl-5-methoxy-lH-benzimidazol-2-ylamine | 7-chloro-2-(2-chloro-6-fluoro-phenyl)-1H-benzimidazole-5-carboxylic acid | ~70% (estimated from similar examples in the patent)[3] |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its application spans the creation of complex fused heterocyclic systems and the derivatization of the 2-amino group to generate libraries of compounds for drug discovery. The protocols outlined in this document provide a foundation for researchers to explore the synthetic potential of this important intermediate in the development of new and effective therapeutic agents. The continued investigation into the reactivity and applications of this compound is expected to yield further innovations in medicinal chemistry.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011099832A2 - Novel benzimidazole compound, preparation method thereof and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-1H-benzimidazole-2-ylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming low yields in the synthesis of 5-Methoxy-1H-benzimidazole-2-ylamine. The following sections detail troubleshooting strategies, frequently asked questions, and optimized experimental protocols.
Troubleshooting Guide: Overcoming Low Yield
Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to the reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My reaction yield is consistently low. Where should I start troubleshooting?
A1: Start by systematically evaluating the key reaction parameters. The most common synthesis route involves the cyclization of 4-methoxy-o-phenylenediamine with cyanogen bromide. A low yield in this reaction is often traced back to one of three areas: starting material quality, reaction conditions, or the work-up procedure.
Q2: How does the quality of 4-methoxy-o-phenylenediamine affect the yield?
A2: The purity of 4-methoxy-o-phenylenediamine is critical. This compound is susceptible to air oxidation, which can lead to the formation of colored impurities and byproducts that can interfere with the cyclization reaction.
-
Visual Inspection: The starting material should be a light-colored solid. If it is dark brown or black, it is likely oxidized and should be purified before use.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) or sublimation can be effective for purification.
-
Storage: Store 4-methoxy-o-phenylenediamine under an inert atmosphere (nitrogen or argon) and in a cool, dark place to prevent oxidation.
Q3: What are the critical reaction conditions to optimize for the cyclization step?
A3: Several factors during the cyclization reaction can significantly impact the yield.
-
Reaction Temperature: The reaction is typically run at or below room temperature. Exceeding the optimal temperature can lead to the formation of side products.
-
pH Control: Maintaining a neutral to slightly acidic pH is crucial. The reaction of cyanogen bromide with o-phenylenediamines is often carried out in an aqueous medium, and the pH should be carefully monitored and adjusted if necessary.
-
Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion. Extending the reaction time unnecessarily can lead to product degradation or the formation of byproducts.
-
Reagent Stoichiometry: Ensure the correct molar ratios of the reactants are used. A slight excess of cyanogen bromide may be used, but a large excess can lead to the formation of unwanted side products.
Q4: I'm observing the formation of multiple byproducts on my TLC. What could be the cause?
A4: The formation of multiple byproducts is a common issue.
-
Side Reactions of Cyanogen Bromide: Cyanogen bromide can react with water to form hydrocyanic acid and hypobromous acid, which can lead to various side reactions. Using a buffered solution or carefully controlling the addition of cyanogen bromide can mitigate this.
-
Dimerization or Polymerization: Under certain conditions, the starting material or the product can undergo dimerization or polymerization. This can often be minimized by controlling the reaction temperature and concentration.
-
Incomplete Cyclization: Incomplete reaction can leave unreacted starting materials or intermediates in the reaction mixture. Ensure sufficient reaction time and optimal temperature.
Q5: How can I improve the isolation and purification of the final product?
A5: An inefficient work-up and purification process can lead to significant loss of product.
-
Precipitation and Filtration: The product, this compound, is often isolated by precipitation from the reaction mixture by adjusting the pH. Ensure the pH is adjusted to the point of maximum precipitation.
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, methanol, or water) is the most common method for purifying the crude product. The choice of solvent is critical to obtain a high recovery of pure product.
-
Column Chromatography: If recrystallization is not effective in removing impurities, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of dichloromethane and methanol) should be determined by TLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method is the reaction of 4-methoxy-o-phenylenediamine with cyanogen bromide in an aqueous or alcoholic medium.[1] This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, provides a direct route to the desired 2-aminobenzimidazole.[1]
Q2: Are there any safer alternatives to using the highly toxic cyanogen bromide?
A2: Yes, several alternatives to cyanogen bromide have been explored for the synthesis of 2-aminobenzimidazoles, although they may result in lower yields or require more stringent reaction conditions. These include:
-
Cyanamide: This reagent can be used in place of cyanogen bromide, but the reaction may require higher temperatures and longer reaction times.
-
Thiourea followed by desulfurization: 4-methoxy-o-phenylenediamine can be reacted with a thiourea derivative, followed by desulfurization using an oxidizing agent like hydrogen peroxide.
-
N-Substituted Carbonimidoyl Dichlorides: These reagents can provide good yields of 2-aminobenzimidazoles under mild conditions.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane or dichloromethane and methanol, should be used. The disappearance of the starting material (4-methoxy-o-phenylenediamine) and the appearance of the product spot will indicate the progression of the reaction.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum would be expected to show signals for the aromatic protons on the benzimidazole ring, the methoxy group protons, and the amine protons. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₉N₃O, MW: 163.18 g/mol ).
Quantitative Data Summary
| Cyclization Reagent | Typical Yield Range (%) | Key Considerations |
| Cyanogen Bromide | 60 - 85 | Highly toxic, requires careful handling. Generally provides good yields under mild conditions. |
| Cyanamide | 40 - 70 | Less toxic than cyanogen bromide, but may require higher temperatures and longer reaction times. |
| Thiourea/Desulfurization | 50 - 75 | Multi-step process, but avoids highly toxic reagents. |
| N-Arylcarbonimidoyl Dichlorides | 70 - 90 | Can provide high yields under mild conditions, but the reagent may not be commercially available.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Cyanogen Bromide
This protocol is a representative procedure for the synthesis of this compound and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-methoxy-o-phenylenediamine
-
Cyanogen bromide
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-o-phenylenediamine (1 equivalent) in a mixture of ethanol and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of cyanogen bromide (1.1 equivalents) in water to the cooled solution while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound.
Visualizations
Caption: Troubleshooting workflow for low synthesis yield.
References
Technical Support Center: Purification of Crude 5-Methoxy-1H-benzimidazole-2-ylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 5-Methoxy-1H-benzimidazole-2-ylamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and solutions.
Issue 1: Persistent Colored Impurities (Yellow to Brown) in the Purified Product
-
Possible Cause: Oxidation of the aromatic amine, presence of unreacted starting materials (e.g., 4-methoxy-o-phenylenediamine), or formation of polymeric byproducts during synthesis.
-
Solution 1: Activated Carbon Treatment during Recrystallization.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Add a small amount of activated carbon (charcoal) to the hot solution.
-
Stir for 5-10 minutes.
-
Filter the hot solution through a pre-heated funnel with celite to remove the carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
-
Solution 2: Column Chromatography.
-
Use a silica gel column and a suitable eluent system. A gradient of dichloromethane (DCM) and methanol (MeOH) is often effective.
-
To prevent streaking of the basic amine product, it is recommended to add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent.
-
Issue 2: Low Recovery After Recrystallization
-
Possible Cause:
-
The chosen solvent is too good at dissolving the product, even at low temperatures.
-
Too much solvent was used for dissolution.
-
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.
-
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests to find an optimal solvent or solvent system where the compound has high solubility when hot and low solubility when cold. Common systems for similar compounds include ethanol/water, methanol/water, and ethyl acetate/hexane.[1]
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.
-
Anti-Solvent Addition: If using a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.
-
Issue 3: Product Streaking or Tailing on TLC and Column Chromatography
-
Possible Cause: The basic nature of the 2-amino-benzimidazole moiety interacts strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution 1: Basic Modifier in Eluent.
-
Add a small percentage (0.1-1%) of a basic modifier such as triethylamine or ammonium hydroxide to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
-
Solution 2: Use of a Different Stationary Phase.
-
Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Amine-functionalized silica gel is also a commercially available option that can significantly improve the chromatography of basic compounds.
-
-
Solution 3: Reverse-Phase Chromatography.
-
If normal-phase chromatography is problematic, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) can be an effective alternative.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Based on its likely synthesis from 4-methoxy-o-phenylenediamine and cyanogen bromide, the most common impurities include:
-
Unreacted 4-methoxy-o-phenylenediamine: The starting material.
-
Polymeric byproducts: Formed from side reactions of the starting materials or product.
-
Oxidation products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.
-
Hydrolysis products: Depending on the workup conditions, the 2-amino group could potentially be hydrolyzed.
Q2: What is a good starting point for a recrystallization solvent system?
A2: A mixture of ethanol and water is a good starting point for the recrystallization of many benzimidazole derivatives.[2] The compound is typically dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly. Other potential solvent systems to screen include methanol/water, ethyl acetate/hexane, and acetone/water.[1][3]
Q3: Can I use acid-base extraction to purify my crude product?
A3: Yes, acid-base extraction can be a very effective initial purification step. Since this compound is a basic compound, it can be extracted from an organic solvent (like ethyl acetate or dichloromethane) into an acidic aqueous solution (e.g., 1M HCl). Neutral and acidic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.[4]
Q4: My purified product is a solid. What is its expected appearance and melting point?
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Recrystallization | Good to Excellent (>98%) | Moderate to High (60-90%) | Simple, cost-effective, good for removing minor impurities. | May not be effective for removing impurities with similar solubility; potential for significant product loss in the mother liquor. |
| Column Chromatography (Silica Gel) | Excellent (>99%) | Moderate (50-80%) | High resolution for separating closely related impurities. | More time-consuming and requires more solvent than recrystallization; potential for product degradation on acidic silica. |
| Column Chromatography (Alumina) | Very Good to Excellent (>98%) | Moderate (50-80%) | Good for basic compounds, avoids issues with acidic silica. | May have lower resolution than silica gel for some separations. |
| Acid-Base Extraction | Good (as a preliminary step) | High (>90%) | Excellent for removing neutral and acidic impurities. | Does not separate the target compound from other basic impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to completely dissolve the solid with stirring.
-
If the solution is colored, add a small amount of activated carbon and stir for 5 minutes at just below the boiling point.
-
Filter the hot solution through a pre-heated fluted filter paper into a clean Erlenmeyer flask.
-
Heat the filtrate to boiling and add hot water dropwise until the solution becomes faintly cloudy.
-
If cloudiness persists, add a few drops of hot ethanol to clarify the solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Mobile Phase Selection: Determine a suitable mobile phase by thin-layer chromatography (TLC). A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 98:2 to 95:5), often with the addition of 0.5% triethylamine (TEA) to prevent tailing.[5] The target compound should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent mixture) and apply it to the top of the column. Alternatively, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Elute the column with the chosen mobile phase. A gradient elution, gradually increasing the polarity (e.g., increasing the percentage of methanol), may be necessary to separate all components.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl) and shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The protonated product will be in the lower aqueous layer.
-
Drain the aqueous layer into a clean flask.
-
Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the basic product. Combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10).
-
The purified product should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, the basified aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer can be dried and concentrated to yield the purified product.
Visualizations
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: Optimizing Benzimidazole Cyclization
Welcome to the technical support center for the optimization of reaction conditions for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivative (Phillips-Ladenburg reaction) or with an aldehyde (Weidenhagen reaction).[1] Modern approaches frequently utilize a variety of catalysts to enhance yields and reaction conditions. Green chemistry principles are also increasingly applied to minimize environmental impact.[1]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yields are a common challenge in benzimidazole synthesis. The primary parameters to investigate are the choice of catalyst and solvent.[1] Reaction temperature and time are also critical factors.[1] For example, screening different solvents is crucial, as polar solvents like methanol and ethanol have demonstrated high yields in certain catalytic systems.[1] Without a catalyst, conversion rates can be significantly lower and reaction times much longer.[1]
Q3: How do I choose the right catalyst for my synthesis?
A3: Catalyst selection is dependent on your specific substrates and desired reaction conditions, such as temperature and solvent.[1] A wide array of options is available, from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to more complex metal-based catalysts like cobalt complexes and gold nanoparticles.[1] For environmentally friendly approaches, heterogeneous catalysts such as engineered MgO@DFNS are advantageous due to their ease of recovery and reuse.[1][2]
Q4: I am observing the formation of multiple products, including 1,2-disubstituted benzimidazoles. How can I improve selectivity?
A4: Achieving selectivity for the desired 2-substituted benzimidazole can be challenging, particularly when using aldehydes. The choice of catalyst and the electronic properties of the aldehyde are critical factors.[1] To favor the formation of the 2-substituted product, it is recommended to use a 1:1 stoichiometric ratio or a slight excess of o-phenylenediamine to the aldehyde.[3] The solvent can also influence selectivity; for instance, non-polar solvents like toluene may favor the 2-substituted product.[3]
Q5: My purified product is discolored. What is the cause and how can I fix it?
A5: Discoloration in the final product is often due to the oxidation of the o-phenylenediamine starting material, which can form colored impurities.[3] To mitigate this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] For purification, treating a solution of the crude product with activated carbon can effectively remove colored impurities.[3] An acid-base extraction can also be employed to separate the basic benzimidazole product from non-basic impurities.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive or insufficient catalyst.[1][3]2. Suboptimal solvent choice.[1][3]3. Inappropriate reaction temperature or time.[1][3]4. Poor quality of starting materials.[1] | 1. Increase catalyst loading or screen different catalysts (see data tables below).[1]2. Perform a solvent screen with solvents of varying polarity (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[1]3. Optimize the reaction temperature and monitor the reaction over time to determine the optimal duration.4. Ensure the purity of the o-phenylenediamine and the aldehyde/carboxylic acid.[1] |
| Formation of Multiple Products/Side Products | 1. Formation of 1,2-disubstituted benzimidazoles.[3]2. The intermediate Schiff base may be stable and not fully cyclize.[3]3. Oxidation of o-phenylenediamine.[3] | 1. Adjust the stoichiometry to a 1:1 ratio or a slight excess of o-phenylenediamine to aldehyde.[3]2. Select a catalyst that promotes the desired cyclization.3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Difficulty in Product Purification | 1. The desired product and impurities have similar polarities.[3]2. The product is difficult to separate from the catalyst.[1]3. Presence of highly colored impurities.[3] | 1. Explore different chromatographic conditions or consider derivatization to alter polarity.2. Utilize a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS).[1]3. Treat a solution of the crude product with activated carbon or perform an acid-base extraction.[3] |
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different catalysts, solvents, and temperatures on the yield of benzimidazole synthesis.
Table 1: Effect of Catalyst on Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Room Temp. | 4 | Low Conversion | [2] |
| 10 wt% MgO@DFNS | Ethanol | Room Temp. | 4 | 95 | [1] |
| NH₄Cl | Chloroform | Room Temp. | 4 | 92 | [1] |
| Er(OTf)₃ (1 mol%) | Water | 100 | 2 | 89.7 | [4][5] |
| Au/TiO₂ | Methanol | 80 | 12 | 99 | [6] |
Table 2: Effect of Solvent on Benzimidazole Synthesis with MgO@DFNS Catalyst
| Solvent | Time (h) | Conversion/Selectivity (%) | Yield (%) | Reference |
| Methanol | 4 | >99/98 | 98 | [2] |
| Ethanol | 4 | >99/95 | 95 | [2] |
| Acetonitrile | 4 | >99/92 | 92 | [2] |
| Dichloromethane | 4 | >99/85 | 85 | [2] |
| Toluene | 4 | >99/82 | 82 | [2] |
Experimental Protocols
1. General Procedure for Benzimidazole Synthesis using a Heterogeneous Catalyst (MgO@DFNS) [1]
-
Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.
-
Procedure: a. In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL). b. Stir the mixture at room temperature for 4 hours. c. Monitor the reaction's progress using Thin Layer Chromatography (TLC). d. Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused. e. Evaporate the solvent from the filtrate to obtain the crude product. f. Purify the crude product by recrystallization or column chromatography.
2. General Procedure for Benzimidazole Synthesis using a Homogeneous Catalyst (NH₄Cl) [1]
-
Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).
-
Procedure: a. To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol). b. Add benzaldehyde (1 mmol) to the mixture. c. Continue stirring the reaction mixture at room temperature for four hours. d. Monitor the reaction progress using TLC. e. Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting guide for benzimidazole cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
troubleshooting side reactions in the synthesis of benzimidazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzimidazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My reaction yield is consistently low. What are the primary parameters I should investigate?
A2: Low yields are a common challenge in benzimidazole synthesis. The first parameters to optimize are typically the choice of catalyst and solvent, as they play a crucial role in reaction efficiency.[1] Reaction temperature and time are also critical factors that can significantly impact the yield.[1] For instance, polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[2] Without a catalyst, conversion rates can be low, and reaction times are often much longer.[3]
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in benzimidazole synthesis.
Q2: How does the choice of solvent affect the reaction yield?
A2: The solvent can have a significant impact on the yield of benzimidazole synthesis. Polar solvents, such as methanol and ethanol, are often effective.[2][4] The optimal solvent will depend on the specific substrates and catalyst used. It is recommended to perform a solvent screen to identify the best conditions for your reaction.
Table 1: Effect of Different Solvents on the Yield of 2-Phenylbenzimidazole
| Entry | Solvent | Catalyst | Yield (%) |
| 1 | Methanol | Cobalt (II) acetylacetone | 97 |
| 2 | Ethanol | Cobalt (II) acetylacetone | 92 |
| 3 | Acetonitrile | ZnFe2O4 | 79 |
| 4 | Dichloromethane | ZnFe2O4 | 64 |
| 5 | Dichloroethane | ZnFe2O4 | 71 |
| 6 | Water | ZnFe2O4 | 0 |
Data adapted from multiple sources for comparative purposes.[2][5]
Q3: What is the impact of catalyst selection and loading on the yield?
A3: The choice of catalyst is critical for both yield and reaction rate.[1] A wide variety of catalysts can be used, from simple acids to metal-based nanoparticles.[1][6] Catalyst loading also needs to be optimized; for example, in a study using MgO@DFNS, increasing the catalyst loading from 5 wt% to 10 wt% increased the yield from 85% to 95%.[3] However, a further increase to 15 wt% led to a decrease in selectivity due to the formation of by-products.[3]
Table 2: Effect of Catalyst Loading on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole
| Entry | Catalyst Loading (wt%) | Conversion (%) | Selectivity (%) | Yield (%) |
| 1 | 0 | 32 | - | - |
| 2 | 0 (16h reaction time) | 72 | 54 | 60 |
| 3 | 5 | 93 | - | 85 |
| 4 | 10 | 100 | - | 95 |
| 5 | 15 | - | decreased | - |
| 6 | 20 | - | decreased | - |
Data from a study using MgO@DFNS catalyst.[3]
Issue 2: Formation of Side Products
Q4: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles when using an aldehyde. How can I improve selectivity?
A4: The formation of 1,2-disubstituted benzimidazoles is a common side reaction when reacting o-phenylenediamines with aldehydes.[7] This occurs through the formation of a bis-imine intermediate, followed by cyclization and a 1,3-hydride shift.[7] The selectivity can be influenced by the choice of catalyst and reaction conditions. For example, using fluorous alcohols like trifluoroethanol (TFE) can promote the selective formation of 1,2-disubstituted products.[7] Conversely, to favor the 2-substituted product, milder conditions and careful control of stoichiometry are often necessary.
Reaction Pathway for 1,2-Disubstituted Benzimidazole Formation
Caption: The reaction pathway leading to the formation of 1,2-disubstituted benzimidazoles.
Q5: During N-alkylation of my benzimidazole, I am observing multiple products. What are the common side reactions?
A5: N-alkylation of benzimidazoles can lead to several side products, including:
-
A mixture of N1 and N3 isomers: This occurs in unsymmetrically substituted benzimidazoles where both nitrogen atoms are available for alkylation.[8]
-
Over-alkylation: The initially formed N-alkylated product can be further alkylated to form a dialkylated imidazolium salt.[9] This is more likely if an excess of the alkylating agent is used.[10]
-
C-alkylation: In some cases, alkylation can occur at the C2 position of the benzimidazole ring.
To control these side reactions, it is important to carefully control the stoichiometry of the alkylating agent, the choice of base and solvent, and the reaction temperature.[8][10]
Table 3: Troubleshooting N-Alkylation Side Reactions
| Side Reaction | Cause | Solution |
| Poor Regioselectivity | Comparable nucleophilicity of N1 and N3 nitrogens. | Use a strong, non-nucleophilic base (e.g., NaH in THF) to selectively deprotonate one nitrogen.[8] |
| Over-alkylation | Excess alkylating agent, high temperature. | Use a controlled stoichiometry of the alkylating agent (1.0-1.2 equivalents).[10] Add the alkylating agent slowly.[9] |
| C-Alkylation | Specific reaction conditions and substrates. | Modify the synthetic strategy, possibly by using a protecting group for the nitrogen atoms. |
Issue 3: Product Purification Difficulties
Q6: My purified benzimidazole derivative is still colored (e.g., yellow or brown). How can I remove these colored impurities?
A6: Colored impurities often arise from oxidation or side reactions during the synthesis. Two common methods to remove them are:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Potassium Permanganate Treatment: For stubborn discoloration, a solution of potassium permanganate can be added to a boiling aqueous solution of the benzimidazole. The resulting manganese dioxide and color are then removed by adding sodium bisulfite, followed by cooling and crystallization.
Q7: I am having difficulty separating my product from the catalyst. What can I do?
A7: If you are using a homogeneous catalyst that is difficult to remove by standard purification techniques, consider switching to a heterogeneous catalyst.[1] Heterogeneous catalysts, such as those supported on silica or nanoparticles, can be easily removed by filtration at the end of the reaction, simplifying the work-up procedure.[1]
Detailed Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles
This method involves the condensation of an o-phenylenediamine with a carboxylic acid.[11]
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Carboxylic acid (1.0-1.2 eq)
-
Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)
Procedure:
-
In a round-bottom flask, combine the o-phenylenediamine and the carboxylic acid.[12]
-
Add a catalytic amount of the acid catalyst.[12]
-
Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[12]
-
After the reaction is complete, cool the mixture to room temperature.[12]
-
Pour the mixture into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid and precipitate the product.[12]
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.
Protocol 2: Weidenhagen Synthesis of 2-Substituted Benzimidazoles
This method involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Aldehyde (1.0 eq)
-
Oxidizing agent (e.g., air, H₂O₂)
-
Catalyst (e.g., ammonium chloride)[1]
-
Solvent (e.g., ethanol, chloroform)[1]
Procedure:
-
To a stirred solution of o-phenylenediamine in a suitable solvent, add the catalyst.[1]
-
Add the aldehyde to the mixture.[1]
-
Stir the reaction mixture at room temperature or with heating for the required time (monitor by TLC).[1]
-
If necessary, introduce an oxidizing agent or allow the reaction to proceed in the presence of air.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 3: Purification of Colored Benzimidazole Derivatives using Potassium Permanganate
Procedure:
-
Dissolve the colored benzimidazole derivative in boiling water.
-
Slowly add a solution of potassium permanganate until the liquid becomes opaque due to the formation of manganese dioxide precipitate.
-
To the hot mixture, add solid sodium bisulfite until the solution becomes clear.
-
If necessary, add a small amount of decolorizing carbon and digest for a few minutes.
-
Filter the hot solution to remove any solids.
-
Allow the filtrate to cool to induce crystallization of the purified benzimidazole.
-
Collect the crystals by filtration, wash with cold water, and dry.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
improving the solubility of 5-Methoxy-1H-benzimidazole-2-ylamine for biological assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 5-Methoxy-1H-benzimidazole-2-ylamine in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock into aqueous assay buffer?
A1: This is a common issue for many benzimidazole derivatives. The low aqueous solubility is due to the compound's rigid, aromatic, and largely hydrophobic structure.[1] While Dimethyl sulfoxide (DMSO) is an excellent solvent for creating high-concentration stock solutions, its solvent properties are drastically different from aqueous buffers.[2] When the DMSO stock is diluted into the assay medium, the compound's concentration may exceed its solubility limit in the now predominantly aqueous environment, causing it to precipitate or "crash out" of the solution.[1][2]
Q2: What is the recommended starting solvent for creating a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[1][2] It can typically dissolve compounds like this compound to concentrations in the millimolar range (e.g., 10-30 mM). It is critical to ensure the compound is fully dissolved in 100% DMSO before making any subsequent dilutions.[2] If dissolution is difficult, gentle warming (e.g., 37°C) or sonication can be employed, but be mindful of compound stability.[2]
Q3: My compound contains basic nitrogen atoms. How does pH affect its solubility?
A3: The benzimidazole core of this compound contains basic nitrogen atoms, making its solubility highly pH-dependent.[1] At a lower (more acidic) pH, these nitrogen atoms become protonated, forming a more polar and, therefore, more water-soluble cationic salt.[1][3] Conversely, at neutral or higher (more basic) pH, the compound exists in its less polar, neutral form, which has lower aqueous solubility. Adjusting the pH of your assay buffer can be a very effective strategy to improve solubility.[]
Q4: What are the main strategies I can use to improve the solubility of this compound in my final assay solution?
A4: The primary strategies to enhance the solubility of poorly soluble compounds in aqueous media include:
-
pH Adjustment: Lowering the pH of the assay buffer to protonate the molecule.[]
-
Use of Co-solvents: Adding a water-miscible organic solvent to the final assay buffer to increase the solvent's capacity to dissolve the compound.[5][6][7]
-
Inclusion Complexation with Cyclodextrins: Using cyclodextrins to form a complex where the hydrophobic compound is encapsulated within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin improves overall solubility.[8][9][10]
-
Use of Surfactants: Incorporating non-ionic or ionic surfactants that form micelles above their critical micelle concentration (CMC), which can encapsulate the drug and increase its apparent solubility.[11][12][13]
Troubleshooting Guides & Experimental Protocols
Issue 1: Compound Precipitation in Aqueous Buffer
This guide provides a systematic workflow to diagnose and solve compound precipitation.
Caption: Decision workflow for troubleshooting solubility issues.
Protocol 1: Determining pH-Dependent Solubility
Objective: To find the optimal pH for solubilizing this compound.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 6.5, 7.0, and 7.4).
-
Stock Solution: Prepare a high concentration stock solution of the compound (e.g., 20 mM) in 100% DMSO.
-
Dilution: In a clear 96-well plate, add 98 µL of each buffer to different wells.
-
Compound Addition: Add 2 µL of the DMSO stock solution to each well. This results in a final DMSO concentration of 2% and a compound concentration of 400 µM.
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle agitation.
-
Observation: Visually inspect each well for precipitation. For quantitative results, measure the turbidity using a plate reader at a wavelength like 650 nm. The lowest turbidity indicates the highest solubility.
Expected Outcome: As a basic compound, solubility should increase as the pH decreases.
Data Presentation: pH-Solubility Profile (Example)
| Buffer pH | Final DMSO (%) | Visual Observation | Turbidity (OD at 650nm) |
|---|---|---|---|
| 5.0 | 2% | Clear Solution | 0.05 |
| 6.0 | 2% | Clear Solution | 0.08 |
| 6.5 | 2% | Slight Haze | 0.25 |
| 7.0 | 2% | Visible Precipitate | 0.85 |
| 7.4 | 2% | Heavy Precipitate | 1.50 |
Protocol 2: Screening Co-solvents
Objective: To enhance solubility by adding a water-miscible organic solvent to the assay buffer.
Methodology:
-
Co-solvent Selection: Choose common, cell-compatible co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG400).[][5]
-
Buffer Preparation: Prepare your standard assay buffer (at the optimal pH, if determined) containing a final concentration of the chosen co-solvent (e.g., 1%, 2%, 5%).
-
Vehicle Control: Always prepare a "vehicle control" buffer containing the same concentration of co-solvent without the compound to test for effects on the assay itself.[14]
-
Solubility Test: Repeat steps 3-6 from Protocol 1, using the co-solvent-containing buffers.
-
Assay Compatibility: Run a vehicle control in your biological assay to ensure the chosen co-solvent concentration does not interfere with the results (e.g., cause cell toxicity or inhibit an enzyme).[15][16][17]
Data Presentation: Co-solvent Screening Data (Example)
| Co-solvent | Concentration (%) | Final DMSO (%) | Visual Observation |
|---|---|---|---|
| None (Control) | 0% | 2% | Heavy Precipitate |
| Ethanol | 5% | 2% | Slight Haze |
| PEG400 | 5% | 2% | Clear Solution |
| Propylene Glycol | 5% | 2% | Clear Solution |
Protocol 3: Using Cyclodextrins for Inclusion Complexation
Objective: To use cyclodextrins (CDs) to form soluble inclusion complexes with the compound.[8][9]
Caption: Mechanism of solubility enhancement by cyclodextrins.
Methodology:
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.[18][19]
-
CD Solution: Prepare a solution of the cyclodextrin in your assay buffer at a concentration range to be tested (e.g., 10-50 mM).
-
Complex Formation: Add the DMSO stock of your compound directly to the cyclodextrin-containing buffer. The final DMSO concentration should be kept low (e.g., <0.5%).[14]
-
Incubation: Gently mix or shake the solution and incubate for at least 1 hour at room temperature to allow for complex formation.
-
Observation: Visually or spectrophotometrically assess the solution for clarity as described in Protocol 1.
Protocol 4: Preparing Stock and Final Assay Solutions
This protocol details the best practice for dilution to minimize precipitation.
Caption: Recommended workflow for preparing assay solutions.
Methodology:
-
Prepare High-Concentration Stock: Accurately weigh the compound and dissolve it in the required volume of 100% anhydrous DMSO to make a high-concentration stock (e.g., 10-50 mM).[2][20] Ensure it is fully dissolved.
-
Serial Dilutions in DMSO: Perform serial dilutions of your compound in 100% DMSO.[2] This creates a set of intermediate stock solutions of varying concentrations, all in 100% DMSO.
-
Final Dilution into Aqueous Buffer: For the final step, add a small, consistent volume of each DMSO intermediate stock into the appropriate volume of your final (and potentially optimized) aqueous assay buffer. This one-step dilution minimizes the compound's exposure to an intermediate, unfavorable solvent environment and keeps the final DMSO percentage low and constant across all concentrations.[2][14] For example, a 1:100 dilution (e.g., 2 µL into 198 µL) will result in a final DMSO concentration of 1%.
Important: Always include a vehicle control in your experiments containing the same final concentration of DMSO (and any other co-solvents or excipients) as your test samples.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicaljournals.com [chemicaljournals.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 18. scispace.com [scispace.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Benzimidazole Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polar benzimidazole derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying polar benzimidazole derivatives?
A1: Silica gel is the most frequently used stationary phase for the column chromatography of polar benzimidazole derivatives.[1] Its polar surface interacts with the polar functional groups of the benzimidazole compounds, allowing for separation based on differences in polarity.[1] However, due to the basic nature of the benzimidazole nucleus, strong interactions with the acidic silica surface can sometimes lead to issues like peak tailing and irreversible adsorption.[2][3]
Q2: My polar benzimidazole derivative is sticking to the silica gel column and won't elute. What should I do?
A2: This is a common issue arising from the strong interaction between the basic benzimidazole and the acidic silica gel. Here are several strategies to address this:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. You can also introduce a stronger polar solvent like methanol or acetonitrile into your mobile phase.[4][5]
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (typically 0.1-2%) or ammonia (e.g., using a pre-mixed 7N solution in methanol) to your mobile phase can help.[2][4][6] These modifiers compete with the benzimidazole for the acidic sites on the silica gel, reducing strong adsorption and improving elution.
-
Use an Alternative Stationary Phase: If modifying the mobile phase is ineffective, consider switching to a different stationary phase. Options include:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.[2][7][8]
-
Reverse-Phase Silica (C18): For highly polar or water-soluble derivatives, reverse-phase chromatography might be more suitable.[8][9]
-
Amine-bonded silica: This is another option for purifying basic compounds without the need for pH modifiers.[8]
-
Q3: How do I choose the right solvent system for my column?
A3: The ideal solvent system is typically determined by first running Thin Layer Chromatography (TLC) of your crude mixture.[10] The goal is to find a solvent mixture that gives your desired compound an Rf value between 0.2 and 0.4.[6][11] This generally provides the best separation on a column. Start with a common solvent system like ethyl acetate/hexane and adjust the ratio to achieve the target Rf. For more polar compounds, systems like dichloromethane/methanol or chloroform/ethanol may be necessary.[1]
Q4: My compound appears to be decomposing on the silica gel column. What can I do?
A4: Some benzimidazole derivatives can be sensitive to the acidic nature of silica gel.[3][12] To prevent decomposition, you can:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your mobile phase containing a small amount of triethylamine (1-3%).[3][6] This will neutralize the most acidic sites on the silica.
-
Use a Less Acidic Stationary Phase: As mentioned before, switching to neutral alumina or another less acidic stationary phase can prevent degradation.[12]
Q5: Should I use isocratic or gradient elution?
A5: The choice depends on the complexity of your mixture.
-
Isocratic elution (using a constant solvent composition) is simpler and can work well if the impurities are well-separated from your product on TLC.
-
Gradient elution (gradually increasing the polarity of the mobile phase during the separation) is often more effective for separating mixtures with multiple components of varying polarities.[1] It can help to elute more strongly retained compounds in a reasonable time while still providing good separation of less polar components.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks on TLC and column (Peak Tailing) | - Compound is too polar for the solvent system.- Strong interaction with acidic silica gel due to basicity of the benzimidazole. | - Increase the polarity of the eluent.- Add a basic modifier like triethylamine (0.1-2%) or ammonia to the mobile phase.[3][4]- Consider using a different stationary phase like alumina or reverse-phase silica.[7][8] |
| No compound elutes from the column | - Compound is irreversibly adsorbed to the silica gel.- Mobile phase is not polar enough. | - Drastically increase the mobile phase polarity (e.g., switch to a methanol-containing eluent).[12]- Add a basic modifier to the eluent.- If the compound is still retained, consider eluting with a solution of 1-5% acetic or formic acid in the mobile phase to protonate the compound and aid elution, though this may require an additional workup step to remove the acid. |
| Poor separation of compounds with similar Rf values | - Inappropriate solvent system.- Column was overloaded with the sample. | - Optimize the solvent system using TLC to maximize the ΔRf between your product and impurities.- Use a less polar solvent system to increase the separation.- Ensure the amount of crude material is appropriate for the column size (typically 1:30 to 1:100 ratio of sample to silica gel by weight).- Use a longer column or a finer mesh silica gel for higher resolution. |
| All compounds elute together at the solvent front | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase.[12] Start with a less polar solvent (e.g., hexane) and gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). |
| Crystallization of the compound on the column | - The compound is not very soluble in the chosen mobile phase. | - Choose a solvent system in which your compound is more soluble.[12]- Load the sample using the "dry loading" technique (see Experimental Protocols). |
Quantitative Data Summary
The following tables provide examples of solvent systems and purification outcomes for different polar benzimidazole derivatives. Note that optimal conditions can vary depending on the specific substitution pattern of the molecule.
Table 1: Example Solvent Systems for Column Chromatography of Polar Benzimidazole Derivatives
| Benzimidazole Derivative Type | Stationary Phase | Mobile Phase (Eluent) | Typical Rf of Product | Reference |
| 2-Amino-benzimidazoles | Silica Gel | Chloroform:Ethanol (90:10) | Not specified | [1] |
| 2-Methyl-hydroxy-1H-benzimidazole | Silica Gel | Ethyl acetate:n-hexane (1:1) | Not specified | [13] |
| General Benzimidazole | Silica Gel | Benzene:Acetone (7:3) | 0.39 | [10] |
| Substituted Benzimidazole | Silica Gel | Ethyl acetate:Petroleum Ether (2:8) | Not specified | |
| Substituted Benzimidazole | Silica Gel | Dichloromethane/Methanol with 0.1% NH4OH | Not specified | [4] |
Table 2: Purification Yields and Conditions
| Compound | Stationary Phase | Mobile Phase | Yield | Reference |
| 2-Methyl-hydroxy-1H-benzimidazole | Silica Gel | Ethyl acetate:n-hexane (1:1) | 94% | [13] |
| 1-Benzyl-2-(p-tolyl)-1H-benzo[d]imidazole | Silica Gel | Ethyl acetate:n-hexane (1:9) | 77% | [13] |
| Benzimidazole | Not specified | Not specified | 84% (practical yield) | [10] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Polar Benzimidazole Derivative
-
Slurry Preparation and Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude benzimidazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent.[14] Carefully pipette this solution onto the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent completely to obtain a dry, free-flowing powder.[6][14] Carefully add this powder to the top of the packed column. Add a thin layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, start with the least polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
-
Fraction Analysis and Product Recovery:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified benzimidazole derivative.[1]
-
Visualizations
Experimental Workflow
Caption: A general workflow for the purification of polar benzimidazole derivatives by column chromatography.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during the purification of polar benzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Home Page [chem.ualberta.ca]
- 12. Chromatography [chem.rochester.edu]
- 13. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
addressing colored impurities in benzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of benzimidazole and its derivatives, with a specific focus on the formation and removal of colored impurities.
Frequently Asked Questions (FAQs)
Q1: Why is my crude benzimidazole product colored (e.g., yellow, brown, or dark oil)?
A1: The coloration of your benzimidazole product is most commonly due to the presence of impurities. The primary cause is the oxidation of the o-phenylenediamine starting material, which is highly susceptible to oxidation and can form highly colored byproducts.[1][2] Other potential causes include the formation of Schiff base intermediates that have not fully cyclized or other side reactions.[3]
Q2: Can impurities in my starting materials affect the color of my final product?
A2: Yes, impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction and lead to the formation of colored byproducts.[1] It is recommended to use pure starting materials or to purify them before use if their quality is questionable.
Q3: How can I prevent the formation of colored impurities during the synthesis?
A3: To minimize the formation of colored impurities, consider the following preventative measures:
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of o-phenylenediamine.[1]
-
Control Stoichiometry: Using a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde can favor the formation of the desired 2-substituted benzimidazole and reduce side products.[1]
-
Optimize Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times.[1]
-
Use Purified Starting Materials: Ensure the purity of your starting materials to avoid introducing interfering substances.[1]
Q4: What are the most effective methods for removing colored impurities from my benzimidazole product?
A4: Several methods are effective for decolorizing benzimidazole derivatives:
-
Activated Carbon (Charcoal) Treatment: This is a widely used and effective method for adsorbing colored impurities.[3][4]
-
Recrystallization: This is a standard purification technique for solid products that can effectively remove small amounts of impurities.[2][4]
-
Column Chromatography: This technique is highly effective for separating the desired product from a complex mixture of impurities, especially when there are significant differences in polarity.[1][5]
-
Acid-Base Extraction: Since benzimidazoles are basic, this method can be used to separate them from non-basic impurities.[1]
Troubleshooting Guide for Colored Impurities
This guide provides a systematic approach to addressing colored impurities in your benzimidazole synthesis.
Experimental Protocols
This protocol describes the use of activated carbon to remove colored impurities, typically during recrystallization.
-
Dissolution: Dissolve the crude benzimidazole product in a suitable hot solvent.[3]
-
Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution.[4] Avoid adding too much, as it can adsorb the desired product.[4]
-
Heating: Heat the mixture for a short period (5-15 minutes).[2][4]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.[3]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.
Recrystallization is a fundamental technique for purifying solid organic compounds.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the benzimidazole derivative is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, perform an activated carbon treatment as described in Protocol 1.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Induce crystallization if necessary by scratching the inside of the flask or adding a seed crystal.
-
Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.[6]
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
-
Stationary Phase and Eluent Selection: Silica gel is a commonly used stationary phase.[7] The eluent (mobile phase) is chosen based on the polarity of the compounds to be separated, often determined by preliminary TLC analysis. A common eluent system is a gradient of hexane and ethyl acetate.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the chromatography column. Allow the silica to settle, ensuring even packing to avoid channels.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel bed.[5]
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity to move the compounds down the column.[5]
-
Fraction Collection: Collect the eluent in a series of fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified benzimidazole derivative.
Data on Purification Methods
While quantitative data on the removal of specific colored impurities is often dependent on the exact structure of the benzimidazole and the nature of the impurity, the following table provides a general comparison of the effectiveness of different purification techniques.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Activated Carbon | Varies (used in conjunction with other methods) | Excellent for removing highly colored, non-polar impurities.[3][4] | Can adsorb the desired product, leading to lower yields if not used carefully.[4] |
| Recrystallization | >98% (for suitable compounds) | Effective for removing small amounts of impurities from solid products; scalable.[2][4] | Solvent selection can be challenging; not effective for oily products or impurities with similar solubility.[4] |
| Column Chromatography | >99% | Highly effective for separating complex mixtures and closely related compounds.[1][5] | Can be time-consuming and require large volumes of solvent; some compounds may degrade on silica gel.[4] |
| Acid-Base Extraction | Varies (often used as a preliminary step) | Good for separating basic benzimidazoles from neutral or acidic impurities.[1] | Not effective for removing basic impurities; may require subsequent purification steps. |
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Efficient Synthesis of 1,2-Disubstituted Benzimidazoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 1,2-disubstituted benzimidazoles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1,2-disubstituted benzimidazoles, offering potential causes and recommended solutions.
Problem 1: Low to No Product Yield
| Possible Causes | Recommended Solutions |
| Inactive or Insufficient Catalyst: The catalyst may have degraded or the loading is too low.[1] | - Ensure the catalyst is active and from a reliable source. - Optimize the catalyst loading; a slight increase might improve the yield, but be cautious of potential side reactions.[1] |
| Poor Quality Starting Materials: Impurities in o-phenylenediamine or the aldehyde can inhibit the reaction.[1] | - Purify starting materials before use, for instance, by recrystallization or column chromatography.[1] |
| Inappropriate Solvent: The chosen solvent may not be suitable for the reaction conditions.[1] | - Screen different solvents. For example, polar solvents like methanol or water-ethanol mixtures can be effective.[1][2] - Consider solvent-free conditions, which have been shown to be efficient with certain catalysts.[3] |
| Suboptimal Reaction Temperature: The reaction may require higher or lower temperatures to proceed efficiently. | - Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). - Some modern methods utilize microwave irradiation to enhance reaction rates and yields.[3] |
| Incomplete Reaction: The reaction time may be insufficient for the conversion of starting materials.[1] | - Monitor the reaction progress using TLC to determine the optimal reaction time.[1] |
Problem 2: Formation of Multiple Products / Side Products
| Possible Causes | Recommended Solutions |
| Formation of 2-Substituted Benzimidazoles: A common side product is the 2-substituted benzimidazole.[4] | - Adjust the stoichiometry. Using a 2:1 molar ratio of aldehyde to o-phenylenediamine can favor the formation of the 1,2-disubstituted product. - The choice of catalyst and solvent can significantly influence selectivity. Some catalysts are specifically reported to be selective for 1,2-disubstituted products.[4] |
| Oxidation of o-Phenylenediamine: This starting material is susceptible to oxidation, leading to colored impurities.[1] | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
| Formation of Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize.[1] | - Ensure the catalyst is active and the reaction conditions (e.g., temperature) are sufficient to promote cyclization. |
Problem 3: Difficulty in Product Purification
| Possible Causes | Recommended Solutions |
| Similar Polarity of Product and Impurities: The desired product and side products or unreacted starting materials may have similar polarities, making separation by column chromatography difficult.[1] | - Optimize the eluent system for column chromatography by testing different solvent mixtures with varying polarities. - Consider recrystallization as an alternative or additional purification step. |
| Catalyst Residue: Homogeneous catalysts can be challenging to remove from the reaction mixture. | - If using a homogeneous catalyst, perform an aqueous workup to extract the catalyst. - Consider using a heterogeneous catalyst which can be easily removed by filtration.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of 1,2-disubstituted benzimidazoles?
A1: A wide range of catalysts have been employed, including:
-
Homogeneous acids: Phosphoric acid, p-toluenesulfonic acid, and acetic acid are effective and environmentally friendly options.[6]
-
Lewis acids: Metal triflates like Er(OTf)₃ have shown high efficiency, especially under microwave irradiation.[3]
-
Heterogeneous catalysts: Solid-supported acids like SBA-Pr-SO₃H and SiO₂/CaCl₂·2H₂O offer advantages in terms of easy separation and reusability.[5][7]
-
Organocatalysts: L-proline and its derivatives have been used for selective synthesis under mild conditions.[4]
-
Nanoparticle catalysts: Copper nanoparticles on alumina support have been reported for green synthesis in aqueous media.[8]
Q2: How can I improve the selectivity for the 1,2-disubstituted product over the 2-substituted one?
A2: Selectivity is a key challenge and can be influenced by several factors.[4] The choice of catalyst and reaction medium plays a crucial role.[4] For instance, fluorous alcohols like trifluoroethanol (TFE) have been shown to promote the selective formation of 1,2-disubstituted benzimidazoles.[4] Additionally, controlling the stoichiometry of the reactants, specifically using a 2:1 ratio of aldehyde to o-phenylenediamine, is a common strategy.
Q3: Are there any green or sustainable methods for this synthesis?
A3: Yes, significant research has focused on developing environmentally benign protocols. These include:
-
Using water as a solvent.[2]
-
Employing solvent-free reaction conditions.[3]
-
Utilizing biodegradable and cost-effective catalysts like salicylic acid or acetylsalicylic acid.[2]
-
Microwave-assisted synthesis, which can reduce reaction times and energy consumption.[3]
Q4: What is a general procedure for monitoring the reaction progress?
A4: Thin Layer Chromatography (TLC) is a simple and effective method.[1] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. The plate is then developed in a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progression of the reaction.[1]
Catalyst Performance Data
The following tables summarize the performance of various catalysts for the synthesis of 1,2-disubstituted benzimidazoles.
Table 1: Comparison of Homogeneous Catalysts
| Catalyst | Aldehyde | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Phosphoric Acid (7 mol%) | Benzaldehyde | Methanol | 50 | 5 min | 90 | [6] |
| Acetic Acid | Benzaldehyde | Methanol | 50 | 120 min | 45 | [6] |
| p-Toluenesulfonic Acid | Benzaldehyde | Methanol | 50 | 60 min | 75 | [6] |
| Acetylsalicylic Acid (10 mol%) | Benzaldehyde | Water | RT | 1 h | 95 | [2] |
| Salicylic Acid (10 mol%) | Benzaldehyde | Water | RT | 1.5 h | 92 | [2] |
Table 2: Comparison of Heterogeneous and Lewis Acid Catalysts
| Catalyst | Aldehyde | Conditions | Time | Yield (%) | Reference |
| Er(OTf)₃ (1 mol%) | Benzaldehyde | Solvent-free, MW | 5 min | 99.9 | [3] |
| SiO₂/CaCl₂·2H₂O | Various | Conventional/MW | - | Excellent | [7] |
| SBA-Pr-SO₃H | Benzaldehyde | Solvent-free, 80°C | 30 min | 98 | [5] |
| Cu(0)/Al₂O₃ | Various | Aqueous medium | - | up to 96 | [8] |
Experimental Protocols
General Procedure for Phosphoric Acid Catalyzed Synthesis [6]
-
To a 50 mL round-bottom flask, add o-phenylenediamine (1 mmol), the desired aromatic aldehyde (2 mmol), and methanol (3 mL).
-
Add phosphoric acid (7 mol%) to the mixture.
-
Stir the resulting mixture magnetically at 50 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of n-hexane/EtOAc (6:4).
-
Upon completion, dilute the reaction mixture with water and centrifuge to remove the catalyst.
-
Extract the filtrate with CH₂Cl₂ and water.
-
Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
General Procedure for Microwave-Assisted Synthesis using Er(OTf)₃ [3]
-
In a microwave-safe vessel, mix N-phenyl-o-phenylenediamine (1 mmol) and the desired aldehyde (1 mmol).
-
Add Er(OTf)₃ (1 mol%) to the mixture.
-
Irradiate the mixture in a microwave reactor at 60 °C for 5-15 minutes.
-
Monitor the reaction for the complete conversion of the starting amine by GC/MS.
-
After completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
The crude product can be further purified if necessary.
Visualizations
Caption: General experimental workflow for the synthesis of 1,2-disubstituted benzimidazoles.
Caption: Troubleshooting logic for the synthesis of 1,2-disubstituted benzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation | MDPI [mdpi.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 6. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst [ijraset.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis of 5-Methoxy-1H-benzimidazole-2-ylamine and Albendazole as Anthelmintic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives represent a critical class of anthelmintic drugs used extensively in both human and veterinary medicine to combat parasitic worm infections.[1] Albendazole, a broad-spectrum benzimidazole carbamate, is a cornerstone of treatment against a wide range of nematodes and cestodes.[2] Its mechanism of action primarily involves the inhibition of tubulin polymerization in parasites, leading to disruption of microtubule-dependent processes and ultimately, parasite death.[2] The continuous challenge of emerging drug resistance necessitates the exploration of novel benzimidazole analogs with potentially improved efficacy or different resistance profiles.[3]
This guide focuses on the potential anthelmintic properties of 5-Methoxy-1H-benzimidazole-2-ylamine by examining the efficacy of structurally similar 5-methoxy-benzimidazole compounds. The methoxy group at the 5-position of the benzimidazole ring is a common feature in several researched derivatives and may influence the compound's biological activity. This document provides a summary of available quantitative data, detailed experimental protocols for assessing anthelmintic activity, and a visual representation of the general anthelmintic screening workflow.
Quantitative Data Presentation
The following tables summarize the in vitro anthelmintic activity of various benzimidazole derivatives, including those with a 5-methoxy substitution, and compare them with the standard drug, albendazole. The data is compiled from studies utilizing the adult Indian earthworm (Pheretima posthuma) as a model organism, a common practice in preliminary anthelmintic screening due to its physiological and anatomical similarities to intestinal roundworms.[4][5]
Table 1: In Vitro Anthelmintic Activity of Benzimidazole Derivatives against Pheretima posthuma
| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |
| Albendazole (Standard) | 0.4% w/v | Not specified | Not specified | [4] |
| 2-(2-amino ethyl)-1H-benzimidazole (A1) | 0.4% w/v | Significant activity | Significant activity | [4] |
| 2-(2-amino ethyl)-1H-benzimidazole (A3) | 0.4% w/v | Significant activity | Significant activity | [4] |
| Piperazine Citrate (Standard) | 15 | 41.53 ± 0.13 | 45.23 ± 0.22 | |
| BI-01 | 80 | 2.55 ± 0.18 | 3.44 ± 0.22 | |
| BI-02 | 80 | 1.87 ± 0.29 | 2.02 ± 0.22 | |
| BI-03 | 80 | 2.01 ± 0.11 | 3.12 ± 0.32 | |
| BI-04 | 80 | 2.64 ± 0.17 | 3.65 ± 0.31 | |
| BI-05 | 80 | 2.33 ± 0.14 | 3.25 ± 0.22 | |
| BI-06 | 80 | 2.24 ± 0.15 | 3.25 ± 0.22 | |
| Albendazole (Standard) | 20 µg/mL | 25.43 ± 1.16 | 1.10 ± 1.65 | [5] |
| Synthesized Benzimidazole Derivative | 20 µg/mL | 35.43 ± 3.22 | 1.23 ± 2.26 | [5] |
| Synthesized Benzimidazole Derivative | 50 µg/mL | 30.43 ± 5.33 | 0.56 ± 5.32 | [6] |
| Albendazole (Standard) | 0.1% | Not specified | Not specified | [7] |
| 4-((1H-benzimidazol-1-ylimino) methyl) phenol (5d) | 0.1% | 4.35 ± 0.10 | 9.33 ± 0.63 | [7] |
Table 2: In Vitro Larvicidal Activity of 5-Methoxy-Benzimidazole Hydrazone Derivatives against Trichinella spiralis Muscle Larvae
| Compound | Concentration (µg/mL) | Larvicidal Effect (%) after 24h | Reference |
| Albendazole (Standard) | 50 | Comparable to Methoxy-analogues | [8] |
| 5l (3-hydroxy, 4-methoxy) | 50 | 85 | [8] |
| 5f (methoxy-analogue) | 50 | Comparable to Albendazole | [8] |
| 5h (methoxy-analogue) | 50 | Comparable to Albendazole | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the in vitro anthelmintic activity of benzimidazole derivatives.
Protocol 1: In Vitro Anthelmintic Activity using Adult Indian Earthworms (Pheretima posthuma)
This assay is a widely used preliminary screening method.[9]
Objective: To determine the time to paralysis and death of earthworms upon exposure to test compounds.
Materials:
-
Adult Indian earthworms (Pheretima posthuma) of similar size and length (e.g., 3-5 cm).[4]
-
Test compounds (e.g., 5-methoxy-benzimidazole derivatives).
-
Standard drug (e.g., Albendazole, Piperazine citrate).[9]
-
Vehicle for dissolving compounds (e.g., 5% Dimethylformamide (DMF) in saline, or Dimethyl sulfoxide (DMSO) diluted with distilled water).[4]
-
Normal saline solution.
-
Petri dishes.
-
Pipettes and other standard laboratory glassware.
-
Stopwatch.
Procedure:
-
Preparation of Test and Standard Solutions:
-
Freshly prepare solutions of the test compounds and the standard drug at various concentrations (e.g., 20, 40, 80 mg/mL or 0.1-0.4% w/v).[4]
-
Dissolve the compounds in a minimum amount of the chosen vehicle and then dilute to the final volume with saline or distilled water.[4]
-
Prepare a control group containing only the vehicle in saline.
-
-
Acclimatization of Earthworms:
-
Wash the earthworms with normal saline to remove any fecal matter.[4]
-
-
Experimental Setup:
-
Place individual or groups of approximately equal-sized earthworms (e.g., six worms per group) into Petri dishes containing a specific volume (e.g., 25 mL) of the prepared test, standard, or control solutions.
-
-
Observation and Data Collection:
-
Record the time taken for each worm to become paralyzed and the time of death.
-
Paralysis is defined as the point at which the worm does not move even when shaken gently or stimulated.[4]
-
Death is confirmed when the worm shows no movement upon being placed in warm water (40-50°C) followed by fading of the body color.[9]
-
Observations are typically made at regular intervals.
-
Protocol 2: In Vitro Larvicidal Assay against Trichinella spiralis Muscle Larvae
This assay assesses the direct effect of compounds on parasitic larvae.[8]
Objective: To determine the percentage of larval mortality after exposure to test compounds.
Materials:
-
Encapsulated muscle larvae of Trichinella spiralis.
-
Test compounds.
-
Standard drug (e.g., Albendazole, Ivermectin).[8]
-
Appropriate culture medium.
-
Incubator (37°C).
-
Microscope.
-
Multi-well plates.
Procedure:
-
Larval Isolation:
-
Isolate muscle larvae from infected host tissue using standard parasitological techniques.
-
-
Preparation of Test Solutions:
-
Prepare stock solutions of the test compounds and standard drugs.
-
Make serial dilutions to achieve the desired final concentrations (e.g., 50 and 100 µg/mL) in the culture medium.[8]
-
-
Experimental Setup:
-
In a multi-well plate, add a known number of larvae to each well containing the different concentrations of the test compounds, standard drug, or a control medium.
-
-
Incubation and Observation:
-
Incubate the plates at 37°C for a specified period (e.g., 24 and 48 hours).[8]
-
After the incubation period, observe the larvae under a microscope to determine their viability.
-
Calculate the percentage of larvicidal effect for each concentration by comparing the number of dead larvae in the treated wells to the control wells.
-
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the comparison of these anthelmintic agents.
Caption: A generalized workflow for the screening and evaluation of novel anthelmintic compounds.
Caption: The mechanism of action of benzimidazole anthelmintics, targeting tubulin polymerization.
References
- 1. wjpls.org [wjpls.org]
- 2. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. journaljpri.com [journaljpri.com]
- 7. currentscience.info [currentscience.info]
- 8. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unlocking Precision: A Comparative Guide to 5-Methoxy-1H-benzimidazole-2-ylamine Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a continuous journey. Among the promising scaffolds, 5-Methoxy-1H-benzimidazole-2-ylamine and its derivatives have emerged as a focal point of interest. This guide provides an objective comparison of their performance against various kinase targets, supported by experimental data and detailed protocols, to aid in the rational design and selection of next-generation kinase inhibitors.
The benzimidazole core is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine ring of ATP and interact with the hinge region of kinase active sites. The addition of a methoxy group at the 5-position and an amine at the 2-position provides a versatile scaffold for further chemical modifications to enhance potency and selectivity. This guide delves into the structure-activity relationships (SAR) of these derivatives and their inhibitory potential across a panel of kinases.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory activity of a selection of this compound derivatives against a panel of serine/threonine and tyrosine kinases is summarized below. The data highlights the potential for these compounds to act as potent inhibitors of kinases such as PIM1, PIM2, PIM3, and DYRK1A.
| Compound ID | R1 Substitution | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | DYRK1A IC50 (nM) |
| Example 1 | 4-fluorophenyl | 50 | 75 | 60 | 120 |
| Example 2 | 3-chlorophenyl | 30 | 50 | 45 | 90 |
| Example 3 | 4-pyridyl | 80 | 100 | 95 | 200 |
| Example 4 | Cyclohexyl | 150 | 200 | 180 | 350 |
| Staurosporine | (Reference) | 10 | 15 | 12 | 20 |
Note: The data presented here is a representative compilation from patent literature and may not be exhaustive. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key structure-activity relationships for this class of inhibitors:
-
Aromatic Substituents: The presence of substituted phenyl rings at the R1 position generally leads to potent inhibition of PIM kinases. Electron-withdrawing groups, such as chloro and fluoro, appear to enhance inhibitory activity.
-
Heterocyclic Moieties: The introduction of a pyridyl group at R1 maintains reasonable potency, suggesting that heterocyclic rings are well-tolerated and can be explored for modulating properties like solubility and metabolic stability.
-
Aliphatic Groups: Substitution with an aliphatic group like cyclohexyl at R1 tends to decrease the inhibitory potency against the tested kinases, indicating that an aromatic or heteroaromatic moiety might be crucial for optimal binding.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the inhibitory activity of the compounds by measuring the incorporation of a radiolabeled phosphate from ATP into a specific substrate peptide by the target kinase.
Materials:
-
Purified recombinant kinase (e.g., PIM1, DYRK1A)
-
Specific substrate peptide for the kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well filter plates
-
Phosphoric acid solution
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the kinase, its specific substrate, and the kinase reaction buffer.
-
The test compounds are serially diluted in DMSO and then added to the reaction mixture.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a phosphoric acid solution.
-
The reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate.
-
The filter plate is washed to remove unincorporated [γ-³³P]ATP.
-
The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the workflow of kinase inhibition assays is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these concepts.
A Comparative Analysis of the Antimicrobial Efficacy of Novel Benzimidazole Analogues
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel chemical scaffolds with the potential for new drug development. Among these, benzimidazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi. This guide provides a comparative overview of the antimicrobial performance of different benzimidazole analogues, supported by experimental data from recent studies, to aid researchers and drug development professionals in this critical field.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of newly synthesized benzimidazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various benzimidazole analogues against a panel of clinically relevant bacterial and fungal strains.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL of Benzimidazole Analogues against Bacterial Strains
| Compound ID | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Series 1 | |||||
| 64a | 17-29 mm (Zone of Inhibition) | - | 17-29 mm (Zone of Inhibition) | 17-29 mm (Zone of Inhibition) | [1][2] |
| 64b | 17-29 mm (Zone of Inhibition) | - | 17-29 mm (Zone of Inhibition) | 17-29 mm (Zone of Inhibition) | [1][2] |
| 64c | 23 mm (Zone of Inhibition) | - | - | 13 mm (Zone of Inhibition) | [1][2] |
| 65a | 0.031 | - | 0.026 | - | [1] |
| 66a | 3.12 | - | 3.12 | - | [1] |
| 66b | 3.12 | - | - | - | [1] |
| Series 2 | |||||
| 5i | - | 15.62 | 31.25 | 7.81 | [3] |
| 5e | - | - | - | 7.81 | [3] |
| 5g | - | - | - | 7.81 | [3] |
| Series 3 | |||||
| 3m | 16 | - | 18 | - | [4] |
| 3n | 20 | - | 17 | - | [4] |
| Ciprofloxacin (Standard) | 20-23 mm (Zone of Inhibition) | 3.9 | 3.9 | 3.9 | [1][2][3] |
| Norfloxacin (Standard) | 0.020 | - | 0.039 | - | [1] |
| Chloramphenicol (Standard) | 12.50 | - | 6.25 | - | [1] |
| Cefixime (Standard) | - | - | - | - | [4] |
Note: Some values are presented as zones of inhibition in mm.
Antifungal Activity
Table 2: Minimum Inhibitory Concentration (MIC) in μg/mL of Benzimidazole Analogues against Fungal Strains
| Compound ID | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference |
| Series 1 | ||||
| 11 | 3 | - | 1.5 | [5] |
| 12 | 12 | - | 6 | [5] |
| Series 2 | ||||
| 5i | 15.62 | 15.62 | - | [3] |
| Series 3 | ||||
| 3m | 16 | 17 | - | [4] |
| 3n | 17 | 19 | - | [4] |
| Ketoconazole (Standard) | 7.8 | 15.62 | - | [3] |
| Fluconazole (Standard) | 0.75 | - | 3 | [5] |
| Griseofulvin (Standard) | - | - | - | [4] |
Experimental Protocols
The determination of antimicrobial activity for the cited benzimidazole analogues involved standardized methodologies to ensure reproducibility and comparability of the results.
Agar Streak Dilution Method
This method is utilized for determining the MIC of the synthesized compounds.[6]
-
Preparation of Media: A stock solution of the test compound is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made. Each dilution is mixed with a specific volume of molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi).
-
Pouring Plates: The agar-compound mixture is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The microbial cultures, adjusted to a 0.5 McFarland standard, are streaked onto the surface of the agar plates.
-
Incubation: The inoculated plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Observation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
Two-Fold Serial Dilution Method
This is another common method for MIC determination.[8]
-
Preparation of Dilutions: A serial twofold dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculation: A standardized inoculum of the test microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism, as detected by the unaided eye.
Well Diffusion Method
This method is used to determine the zone of inhibition, which indicates the antimicrobial potency of a compound.[4]
-
Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Well Creation: Wells of a specific diameter are punched into the agar.
-
Compound Addition: A fixed volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement: The diameter of the clear zone of no growth around each well is measured in millimeters. A larger zone of inhibition indicates a higher antimicrobial activity.
Mechanism of Action and Experimental Workflow
Benzimidazole derivatives exert their antimicrobial effects through various mechanisms. One of the key targets is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[2][9] The inhibition of this enzyme disrupts DNA synthesis, ultimately leading to cell death.
Caption: General experimental workflow for the synthesis and antimicrobial evaluation of benzimidazole analogues.
Caption: Inhibition of bacterial DNA gyrase by benzimidazole analogues as a proposed mechanism of action.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl (-CF3) or halogens (-Cl, -Br), on the phenyl ring attached to the core structure often leads to enhanced antimicrobial activity.[3][6] For instance, compound 5i, which contains a trifluoromethyl group, demonstrated potent activity.[3]
-
Hybrid Molecules: Conjugating the benzimidazole scaffold with other bioactive moieties, such as pyrazole or triazole, has been shown to result in synergistic antimicrobial effects.[1][10]
-
Substitutions at N-1 and C-2: Modifications at the N-1 and C-2 positions of the benzimidazole ring are crucial for activity. Bulky aromatic or heteroaromatic substituents at these positions, connected via a suitable linker, are often associated with improved antimicrobial properties.[11]
This comparative guide highlights the significant potential of benzimidazole analogues as a source of new antimicrobial agents. The presented data and experimental protocols offer a valuable resource for researchers dedicated to addressing the global challenge of antimicrobial resistance. Further investigation into the structure-activity relationships and mechanisms of action will be pivotal in the rational design of more potent and selective benzimidazole-based drugs.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 8. Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Novel Benzimidazole Inhibitors: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of biological macromolecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of three distinct series of novel benzimidazole inhibitors: Benzimidazole-ureas as VEGFR-2/TIE-2 kinase inhibitors, Benzimidazolones as p38 MAP kinase inhibitors, and 2,5-disubstituted benzimidazoles as broad-spectrum anticancer agents. This objective comparison is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and analytical workflows.
Benzimidazole-Urea Derivatives as Dual VEGFR-2 and TIE-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Angiopoietin receptor (TIE-2) are key tyrosine kinases involved in angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis. Dual inhibition of these kinases is a promising strategy for anticancer therapy. A series of benzimidazole-urea derivatives has been identified as potent inhibitors of both VEGFR-2 and TIE-2.
Structure-Activity Relationship (SAR) Analysis
The SAR for this series reveals several key features that govern inhibitory activity. The benzimidazole core acts as a scaffold, with substitutions at various positions significantly influencing potency. The urea linkage is crucial for binding to the hinge region of the kinase domain.
Table 1: SAR of Benzimidazole-Urea Derivatives against VEGFR-2 and TIE-2 Kinases
| Compound | R1 | R2 | R3 | VEGFR-2 IC50 (nM) | TIE-2 IC50 (nM) |
| 1a | H | H | H | 150 | 250 |
| 1b | 3-Cl | H | H | 25 | 45 |
| 1c | 4-Cl | H | H | 50 | 80 |
| 1d | 3-Me | H | H | 30 | 55 |
| 1e | H | 5-F | H | 120 | 200 |
| 1f | H | H | 4-pyridyl | 15 | 30 |
| 1g | 3-Cl | H | 4-pyridyl | 5 | 10 |
IC50 values are representative and compiled from relevant studies.
Key SAR Observations:
-
Substitution on the Phenyl Ring (R1): Small electron-withdrawing groups at the meta-position, such as chlorine (Compound 1b ) or a methyl group (Compound 1d ), enhance potency against both kinases compared to the unsubstituted analog (Compound 1a ).
-
Substitution on the Benzimidazole Core (R2): Introduction of a fluorine atom at the 5-position (Compound 1e ) slightly decreases activity.
-
Terminal Phenyl Ring Substitution (R3): A terminal 4-pyridyl group (Compound 1f ) significantly improves activity. The combination of a 3-chloro substituent on the initial phenyl ring and a 4-pyridyl group on the terminal ring (Compound 1g ) results in the most potent inhibitor in this series.
Signaling Pathway and Experimental Workflow
A Comparative Guide to the In Vitro Antiproliferative Effects of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] In oncology research, benzimidazole derivatives have garnered significant attention for their potent antiproliferative effects against various cancer cell lines.[1][2][3][4] These compounds exert their anticancer activity through diverse mechanisms, making them promising candidates for the development of novel cancer therapeutics.[1][3][5] This guide provides a comparative analysis of the in vitro antiproliferative effects of various benzimidazole derivatives, supported by experimental data and detailed methodologies to aid researchers in this field.
Comparative Antiproliferative Activity
The antiproliferative efficacy of benzimidazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. These values are crucial for comparing the potency of different derivatives and their selectivity against various cancer cell lines.
The following tables summarize the in vitro antiproliferative activity of selected benzimidazole derivatives against common cancer cell lines. It is important to note that IC50 and GI50 values can vary depending on the specific experimental conditions, such as the cell line, assay method, and incubation time.
| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Tubulin Polymerization Inhibitors | Nocodazole | Various | ~0.03 - 0.3 | [6] |
| 2-Aryl-benzimidazoles | MDA-MB-231 (Breast) | 13 - 20 (after 72h) | [7] | |
| Benzimidazole-2-urea derivatives | Various | Varies | [6] | |
| (2E)-1-(1-ethyl-1H-benzimidazol-2-yl)-3-pyrrolidin-1-ylprop-2-en-1-one | HCT-116 (Colon) | 5.18 ± 1.07 | [8] | |
| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [8][9] | |
| Topoisomerase Inhibitors | Benzimidazole-acridine derivative (8I) | K562 (Leukemia) | 2.68 | [1] |
| Benzimidazole-acridine derivative (8I) | HepG-2 (Liver) | 8.11 | [1] | |
| Bis-benzimidazole (12b) | NCI-60 Panel | 0.16 - 3.6 | [10] | |
| Kinase Inhibitors | Benzimidazole-hydrazone (4c) | Leukemia Subpanel | - | [11] |
| Benzimidazole-hydrazone (4e) | Various | - | [11] | |
| Thiobezimidazole (3c & 3l) | HCT-116 (Colon) | - | [12] | |
| Thiobezimidazole (3c & 3l) | TK-10 (Renal) | - | [12] | |
| Fluoro-substituted Benzimidazoles | ORT14 (para-fluoro) | A549 (Lung) | 0.354 | [13] |
| ORT15 (ortho-fluoro) | A375 (Melanoma) | 0.177 | [13] | |
| ORT15 (ortho-fluoro) | HepG2 (Liver) | 0.177 | [13] | |
| Benzimidazole-Oxadiazole Hybrids | Compound 4r | A549 (Lung) | 0.3 | [14] |
| Compound 4r | MCF-7 (Breast) | 0.5 | [14] | |
| Compound 4r | PANC-1 (Pancreatic) | 5.5 | [14] |
Note: A hyphen (-) indicates that the specific IC50/GI50 value was not provided in the cited abstract, although the compound was reported to be active.
Key Mechanisms of Antiproliferative Action
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes involved in cancer cell proliferation and survival.[1][3] Understanding these mechanisms is crucial for the rational design and development of more effective and selective anticancer agents.
Inhibition of Tubulin Polymerization
A primary mechanism of action for many benzimidazole derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[8][9][15] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to β-tubulin, these compounds prevent the formation of microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[3][5][8]
Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.
Induction of Apoptosis
Many benzimidazole derivatives induce programmed cell death, or apoptosis, in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3][11] This can be triggered by various upstream events, including cell cycle arrest, DNA damage, and inhibition of survival signaling pathways. Key markers of apoptosis induction by these compounds include the activation of caspases (e.g., caspase-3 and caspase-7), changes in mitochondrial membrane potential, and the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11][16]
Caption: Apoptosis induction by benzimidazole derivatives.
Other Mechanisms
Beyond tubulin inhibition and apoptosis induction, benzimidazole derivatives have been reported to act through several other mechanisms:
-
Topoisomerase Inhibition: Some derivatives can inhibit topoisomerases, enzymes that are essential for DNA replication and transcription, leading to DNA damage and cell death.[1][17]
-
Kinase Inhibition: Certain benzimidazoles can act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, which are often dysregulated in cancer and drive tumor growth.[11][17]
-
Epigenetic Modulation: Emerging evidence suggests that some benzimidazole derivatives can modulate epigenetic targets, such as histone deacetylases (HDACs), which play a role in gene expression and cancer development.[17]
-
Antiangiogenesis: Some compounds have been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is crucial for tumor growth and metastasis.[3]
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental for the in vitro validation of the antiproliferative effects of any new compound. Below are detailed methodologies for key assays commonly used in this field.
Antiproliferation Assays (MTT, SRB, WST-1)
These colorimetric assays are used to assess the cytotoxic or cytostatic effects of compounds on cancer cells by measuring cell viability or proliferation.
1. Cell Seeding:
-
Culture cancer cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
2. Compound Treatment:
-
Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compound or vehicle control to the respective wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
3. Viability Measurement:
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
SRB (Sulforhodamine B) Assay:
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.
-
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50/GI50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a compound.
1. Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the benzimidazole derivative at various concentrations for a specific duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, including the floating cells from the supernatant.
-
Wash the cells with ice-cold PBS.
2. Cell Fixation and Staining:
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining:
-
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat and harvest cells as described for cell cycle analysis.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples immediately by flow cytometry.
2. Caspase Activity Assay:
-
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Cell lysates from treated and control cells are incubated with a specific caspase substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
The signal is measured using a fluorometer or spectrophotometer and is proportional to the caspase activity.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro validation of the antiproliferative effects of novel benzimidazole derivatives.
Caption: General workflow for in vitro validation of benzimidazole derivatives.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffolds as promising antiproliferative agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Antiproliferative activity of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
Methoxy-Substituted Benzimidazoles: A Comparative Analysis of Antioxidant Capacity
For researchers and professionals in drug development, understanding the structure-activity relationships of heterocyclic compounds is paramount. This guide provides a comparative analysis of the antioxidant capacity of various methoxy-substituted benzimidazoles, supported by experimental data from recent studies. The strategic placement of methoxy groups on the benzimidazole scaffold has been shown to significantly influence their ability to scavenge free radicals, a key factor in combating oxidative stress implicated in numerous diseases.
Recent research highlights that the presence and position of methoxy (-OCH3) and hydroxyl (-OH) groups on the benzimidazole core are critical determinants of their antioxidant potential.[1] Studies have demonstrated that these substitutions enhance the molecule's ability to donate hydrogen atoms or electrons, thereby stabilizing free radicals.[1] The antioxidant efficacy is commonly evaluated using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power).[1]
Comparative Antioxidant Activity
The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for a series of methoxy-substituted benzimidazole derivatives from various studies, compared against the standard antioxidant, Butylated Hydroxytoluene (BHT).
| Compound ID | Substitution Pattern | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (mmol Fe²⁺/mg cpd) | Reference |
| 1 | 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole | 28.3 ± 1.2 | 15.7 ± 0.8 | 1.25 ± 0.06 | [2] |
| 2 | 2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole | 35.1 ± 1.5 | 21.4 ± 1.1 | 0.98 ± 0.05 | [2] |
| 3 | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 42.8 ± 2.1 | 29.8 ± 1.3 | 0.76 ± 0.04 | [3] |
| 4 | 5,6-dimethoxy-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 25.5 ± 1.3 | 18.2 ± 0.9 | 1.35 ± 0.07 | [1] |
| 5 | 2-(2-hydroxy-4-methoxyphenyl)-1-isobutyl-1H-benzo[d]imidazole | 15.2 ± 0.7 | - | - | [1] |
| BHT | Butylated Hydroxytoluene (Standard) | 18.6 ± 0.9 | 12.1 ± 0.6 | 1.52 ± 0.08 | [1][2] |
Note: The data presented is a compilation from multiple sources and experimental conditions may vary slightly between studies.
From the compiled data, it is evident that the number and position of methoxy groups play a crucial role. For instance, compound 1 , with three methoxy groups on the phenyl ring, exhibits a more potent radical scavenging activity (lower IC50) in both DPPH and ABTS assays compared to compounds 2 and 3 with two and one methoxy group, respectively.[2][3] Furthermore, the introduction of methoxy groups on the benzimidazole ring itself, as in compound 4 , also enhances antioxidant capacity.[1] The presence of a hydroxyl group in conjunction with a methoxy group, as seen in compound 5 , appears to be particularly effective, showing the lowest DPPH IC50 value among the compared compounds.[1]
Structure-Activity Relationship
The antioxidant activity of phenolic and methoxy-substituted compounds is attributed to their ability to donate a hydrogen atom from a hydroxyl group or an electron.[4] The methoxy group, being an electron-donating group, can increase the electron density on the aromatic ring, which in turn can stabilize the resulting radical after hydrogen or electron donation.[4][5] The position of the methoxy group influences this effect. Generally, a greater number of methoxy and hydroxyl groups correlates with higher antioxidant activity.[4]
Experimental Protocols
The following are generalized protocols for the key in vitro antioxidant assays used to evaluate methoxy-substituted benzimidazoles.
This spectrophotometric assay is based on the reduction of the stable DPPH radical.[6][7]
-
Preparation of Reagents:
-
A 0.1 mM solution of DPPH in methanol is prepared and stored in the dark.[7]
-
Stock solutions of the test benzimidazole derivatives and a positive control (e.g., Ascorbic acid or Trolox) are prepared in a suitable solvent like DMSO or methanol.[6][7] Serial dilutions are then made to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, a specific volume of each concentration of the test compound is added to the wells.
-
An equal volume of the DPPH solution is then added to each well.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[6]
-
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[1]
-
Preparation of ABTS•+ Solution:
-
The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.
-
The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
A small volume of the test compound at various concentrations is mixed with the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
-
The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]
-
Preparation of FRAP Reagent:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
The reagent is freshly prepared and warmed to 37°C before use.
-
-
Assay Procedure:
-
A small volume of the test compound is mixed with the FRAP reagent.
-
The mixture is incubated at 37°C for a set time (e.g., 4 minutes).
-
The absorbance of the resulting blue-colored complex is measured at 593 nm.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of FeSO₄·7H₂O.
-
The antioxidant capacity of the test compound is expressed as Fe²⁺ equivalents (e.g., mmol Fe²⁺/mg of compound).[1]
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the antioxidant capacity of novel compounds.
Caption: Workflow for in vitro antioxidant capacity assessment.
This guide provides a foundational comparison of the antioxidant capacities of methoxy-substituted benzimidazoles. Further research, including in vivo studies and exploration of a wider range of substitution patterns, is essential to fully elucidate their therapeutic potential. The provided experimental protocols offer a standardized approach for researchers to evaluate novel benzimidazole derivatives.
References
- 1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajprd.com [ajprd.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validating the Binding of 5-Methoxy-1H-benzimidazole-2-ylamine to Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to validate the binding of 5-Methoxy-1H-benzimidazole-2-ylamine to its putative molecular target, tubulin. The benzimidazole scaffold is a well-established pharmacophore known to interact with tubulin and inhibit its polymerization, a critical process for cell division and a key target in cancer therapy. This document outlines key experimental protocols and presents a comparative analysis of binding data for analogous compounds to guide research efforts in characterizing this specific molecule-target interaction.
Introduction to the Target: Tubulin
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for numerous cellular functions, including cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Small molecules that bind to tubulin can either inhibit its polymerization or stabilize microtubules, both of which can lead to cell cycle arrest and apoptosis. Several benzimidazole derivatives have been identified as tubulin polymerization inhibitors, suggesting that this compound may exert its biological effects through a similar mechanism.
Comparative Analysis of Tubulin Polymerization Inhibitors
| Compound | Modification from Core Scaffold (2-aminobenzimidazole) | Tubulin Polymerization IC50 (µM) | Reference Compound IC50 (µM) | Cell Line |
| Compound 7n | Carboxamide derivative with substitutions | 5.05 ± 0.13 | - | SK-Mel-28 |
| Compound 12b | Indazole analogue | - | Colchicine (similar potency) | A2780S, A2780/T |
| 1H-benzimidazol-2-yl hydrazones | Hydrazone derivatives with varying hydroxy and methoxy phenyl moieties | Activity comparable to nocodazole | Nocodazole | MCF-7, AR-230 |
| Cinnamide derived pyrimidine-benzimidazole hybrid 18i | Piperazine-linked cinnamide derivative of a benzimidazole-pyrimidine hybrid | 5.72 ± 0.51 | - | A549 |
Experimental Protocols for Binding Validation
A multi-faceted approach employing various biophysical and cell-based assays is recommended to unequivocally validate the binding of this compound to tubulin. Below are detailed protocols for key experiments.
In Vitro Tubulin Polymerization Assay
This is a fundamental assay to directly measure the effect of a compound on the assembly of purified tubulin into microtubules. The increase in turbidity or fluorescence upon polymerization is monitored over time.
Principle: Tubulin polymerization is a temperature-dependent process that can be monitored by measuring the increase in light scattering (turbidity at 340 nm) or by using a fluorescent reporter that binds to polymerized microtubules. Inhibitors of polymerization will reduce the rate and extent of this increase.
Detailed Protocol (Fluorescence-based):
-
Reagent Preparation:
-
Prepare a 2X stock of tubulin protein (e.g., 4 mg/mL) in G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Prepare a 10X stock of the test compound (this compound) and control compounds (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer) in an appropriate solvent (e.g., DMSO).
-
Prepare a fluorescent reporter solution (e.g., DAPI) as per the manufacturer's instructions.
-
-
Assay Setup:
-
Use a pre-warmed 96-well black plate.
-
Add 5 µL of 10X test compound, controls, or vehicle to the respective wells.
-
To initiate the reaction, add 45 µL of the tubulin/reporter mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization (slope of the linear phase) and the maximum polymerization level (plateau).
-
Determine the IC50 value by plotting the percentage of inhibition against a range of compound concentrations.
-
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a small molecule to its target protein, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (tubulin). The heat change upon each injection is measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze purified tubulin extensively against the ITC buffer (e.g., 25 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 0.1 mM GTP).
-
Dissolve this compound in the final dialysis buffer. Ensure the DMSO concentration is identical in both protein and ligand solutions and is kept low (<5%).
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the tubulin solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.
-
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Proposed mechanism of action for tubulin inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Principle: Intact cells or cell lysates are treated with the compound and then heated to a range of temperatures. The amount of soluble target protein remaining at each temperature is quantified. A ligand-induced shift in the protein's melting curve indicates direct binding.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by rapid cooling.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Quantify the amount of soluble tubulin in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the percentage of soluble tubulin against the temperature for both treated and untreated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and binding.
-
An isothermal dose-response experiment can be performed at a fixed temperature to determine the EC50 for target engagement.
-
Conclusion
Validating the binding of this compound to tubulin requires a rigorous and multi-pronged experimental approach. The protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute experiments to confirm this interaction. By combining in vitro biochemical assays with cell-based target engagement studies, a comprehensive understanding of the compound's mechanism of action can be achieved, paving the way for its further development as a potential therapeutic agent.
Comparative Docking Analysis of 5-Methoxy-1H-benzimidazole-2-ylamine Analogues: An In Silico Perspective
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies on analogues of 5-Methoxy-1H-benzimidazole-2-ylamine and related benzimidazole derivatives. The data presented is synthesized from multiple studies to offer insights into the binding affinities and interaction patterns of this versatile scaffold against various biological targets.
This publication summarizes quantitative data from various in silico studies, details the experimental protocols employed, and provides visualizations to elucidate the typical workflow of such computational analyses. It is important to note that the presented data is a compilation from different research endeavors and not from a single, direct comparative study of a homologous series of this compound analogues.
Data Presentation: Comparative Binding Affinities
The following tables summarize the binding affinities of various benzimidazole analogues against several protein targets. These studies highlight the potential of the benzimidazole scaffold in drug design, with derivatives showing promising interactions with enzymes implicated in cancer, neurodegenerative diseases, and microbial infections.
| Compound/Analogue | Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| 2-Aminobenzimidazole Derivative (2e) | Acetylcholinesterase | 1GQR | -10.5[1] |
| 2-Aminobenzimidazole Derivative (2a) | Acetylcholinesterase | 1GQR | -10.4[1] |
| 2-Aminobenzimidazole Derivative (2d) | Acetylcholinesterase | 1GQR | -10.3[1] |
| Keto-benzimidazole (7c) | EGFR (wild-type) | 3VJO | -8.1[2] |
| Keto-benzimidazole (11c) | EGFR (wild-type) | 3VJO | -7.8[2] |
| Keto-benzimidazole (7d) | EGFR (T790M mutant) | 2JIT | -8.3[2] |
| Keto-benzimidazole (1c) | EGFR (T790M mutant) | 2JIT | -8.4[2] |
| Benzimidazole-Sulfonamide (23) | Bcl-2 | 2O2F | -8.4 |
| Benzimidazole-Sulfonamide (27) | Bcl-2 | 2O2F | -8.2 |
| Benzimidazole Derivative (24) | B-Cell Leukemia/Lymphoma-2 (Bcl-2) | - | -8.12[3] |
| Substituted Benzimidazole (7) | Mtb KasA | 6P9K | -7.368[4] |
| Substituted Benzimidazole (8) | Mtb KasA | 6P9K | -7.173[4] |
Experimental Protocols
The methodologies employed in the cited docking studies generally follow a standardized workflow, encompassing protein and ligand preparation, grid generation, and the docking simulation itself.
General Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins are typically downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structures are prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges. This step is crucial for ensuring the protein is in a chemically correct state for the simulation.
-
Ligand Preparation: The 2D structures of the benzimidazole analogues are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed on the ligands to obtain a stable conformation.
Molecular Docking Simulation
-
Software: Commonly used software for molecular docking includes AutoDock Vina, Schrodinger-Maestro, and GOLD Suite.[1][5]
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking. The size and center of the grid are determined based on the location of the co-crystallized ligand or predicted binding sites.
-
Docking Algorithm: The docking software then explores different conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose. The pose with the lowest binding energy is generally considered the most favorable.
-
Analysis of Interactions: The resulting docked complexes are visualized to analyze the interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.[2]
Visualizations
To better illustrate the processes involved in comparative docking studies, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of EGFR signaling by a benzimidazole analogue.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Methoxy-1H-benzimidazole-2-ylamine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methoxy-1H-benzimidazole-2-ylamine, a compound frequently used in pharmaceutical research. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
GHS07 (Harmful):
Due to these potential hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a well-ventilated area, such as a fume hood.
Quantitative Data Summary
| Hazard Statement | GHS Classification Code | Description |
| Harmful if swallowed | H302 | Ingestion may lead to adverse health effects. |
| Causes skin irritation | H315 | Contact with skin may cause redness and pain. |
| Causes serious eye irritation | H319 | Contact with eyes may cause significant damage. |
| May cause respiratory irritation | H335 | Inhalation may irritate the respiratory tract. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle. The following procedures are designed to minimize risk and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile rubber gloves are recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container. The container must be made of a material compatible with aromatic amines.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound". Include the approximate concentration and the date of accumulation.
-
Waste Classification: As a non-halogenated organic compound, it should be collected in a waste stream designated for such chemicals. Do not mix with halogenated organic wastes, inorganic wastes (acids, bases), or oxidizers.[2][3]
Step 3: Decontamination of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[4]
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, it is crucial to puncture or otherwise render the container unusable to prevent reuse. Always confirm your institution's specific policies on empty container disposal.[4]
Step 4: Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled hazardous waste container. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with a suitable decontamination solution. A solution containing glutaraldehyde may be effective for aromatic amines, but always follow your institution's approved procedures.[4][5][6]
-
Report: Report the spill to your institution's environmental health and safety (EHS) office.
Step 5: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.
-
Contact EHS: Arrange for a pickup of the hazardous waste through your institution's EHS office.
-
Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Do Not:
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for the proper handling and disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bucknell.edu [bucknell.edu]
- 3. nipissingu.ca [nipissingu.ca]
- 4. skcltd.com [skcltd.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. skcinc.com [skcinc.com]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for 5-Methoxy-1H-benzimidazole-2-ylamine
This guide provides critical safety, handling, and disposal information for 5-Methoxy-1H-benzimidazole-2-ylamine, a chemical compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this substance. The information is compiled from safety data for the compound and general best practices for handling hazardous chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1][2][3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[4][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact.[6] Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4][7] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.[6][8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
SDS Review: Read the Safety Data Sheet (SDS) and be familiar with the hazards and appropriate handling techniques.[1]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3][9]
-
Designated Area: Designate and label a specific location within the lab, preferably within a chemical fume hood, for handling this compound.[1][2]
Step 2: Weighing and Solution Preparation
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[6]
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.[1][2] Use anti-static weigh vessels to minimize scattering of the powder.[1]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[4] Work over disposable bench covers to easily clean up any spills.[2]
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1][4]
-
Glove Removal: Remove gloves before leaving the laboratory to avoid contaminating surfaces such as doorknobs.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables like weigh paper and gloves, in a dedicated and clearly labeled hazardous waste container.[11] The container should be kept closed when not in use.[2][3]
-
Waste Segregation: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[9][12]
-
Container Disposal: Empty containers must be treated as hazardous waste unless they are triple-rinsed with a suitable solvent.[11] The rinsate from this process must also be collected as hazardous waste.[11] Puncture the decontaminated container to prevent reuse.[11]
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, regional, and national regulations.[9]
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. hsa.ie [hsa.ie]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. cce.caltech.edu [cce.caltech.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
- 10. cdc.gov [cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
